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  • Product: 1,1-Diethyl-3-(2,6-xylyl)urea
  • CAS: 39143-74-3

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of 1,1-Diethyl-3-(2,6-xylyl)urea (DEXU) in Biological Systems

Executive Summary 1,1-Diethyl-3-(2,6-xylyl)urea (DEXU, PubChem CID 4144529)[1] is a highly specialized structural chimera that bridges two distinct pharmacological classes. It combines the 2,6-dimethylphenyl (xylyl) moie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1-Diethyl-3-(2,6-xylyl)urea (DEXU, PubChem CID 4144529)[1] is a highly specialized structural chimera that bridges two distinct pharmacological classes. It combines the 2,6-dimethylphenyl (xylyl) moiety characteristic of amide-type local anesthetics (e.g., lidocaine) with the 1,1-diethylurea moiety found in phenylurea herbicides (e.g., diuron). Because it lacks a specific, single-target therapeutic indication, DEXU serves as an invaluable tool compound for researchers investigating structure-activity relationships (SAR) across both plant ecotoxicology and mammalian ion channel modulation. This whitepaper deconstructs its dual mechanisms of action, providing predictive pharmacological profiling and self-validating experimental frameworks for its study.

Structural Pharmacology & Chemical Biology

To understand DEXU’s mechanism of action, one must dissect its molecular architecture:

  • The 2,6-Xylyl Ring: The two methyl groups at the ortho positions provide significant steric hindrance. In mammalian systems, this shields the adjacent urea linkage from rapid enzymatic degradation by amidases and esterases, ensuring a prolonged half-life in vitro.

  • The 1,1-Diethylurea Core: Unlike lidocaine—which features a basic tertiary amine (pKa ~7.9) that protonates at physiological pH to block the pore of voltage-gated sodium channels (Nav)—DEXU is a neutral molecule. The lone pair of electrons on the urea nitrogen is delocalized into the carbonyl group, rendering the compound highly lipophilic and incapable of carrying a positive charge at pH 7.4.

This fundamental lack of charge dictates that DEXU cannot utilize traditional hydrophilic access pathways to bind to target proteins. Instead, its biological activity is entirely dependent on membrane-mediated hydrophobic partitioning.

Mechanism of Action in Plant Systems (Ecotoxicology)

In plant biological systems, phenylureas are classic inhibitors of Photosystem II (PSII)[2]. DEXU acts as an ecotoxicological agent by targeting the D1 protein within the thylakoid membrane of chloroplasts.

Mechanistic Pathway: During normal oxygenic photosynthesis, light excites the P680 reaction center, initiating an electron cascade through pheophytin to the primary quinone acceptor, QA. The electron is then transferred to the secondary mobile electron carrier, Plastoquinone (PQ), at the QB-binding niche[3]. DEXU acts as a competitive inhibitor at this specific niche. Its lipophilic nature allows it to penetrate the thylakoid membrane, where the urea moiety forms hydrogen bonds with the D1 protein (specifically around the Ser264 residue), displacing PQ. This halts the electron transport chain, leading to the generation of reactive oxygen species (ROS) and subsequent plant cell death.

PSII_Inhibition Light Photon (hv) P680 P680 Reaction Center Light->P680 Excitation Pheo Pheophytin P680->Pheo e- QA Plastoquinone A (QA) Pheo->QA e- QB QB Binding Niche (D1 Protein) QA->QB e- transfer PQ Mobile Plastoquinone QB->PQ Normal Pathway Cyt Cytochrome b6f PQ->Cyt e- transport DEXU DEXU (Competitive Inhibitor) DEXU->QB Blocks binding

Electron transport chain in Photosystem II illustrating competitive displacement of Plastoquinone.

Putative Mechanisms in Mammalian Systems

In mammalian models, DEXU is utilized to probe the structural requirements of two distinct targets:

Target 1: Voltage-Gated Sodium Channels (Nav) Because DEXU is permanently neutral, it cannot enter the Nav pore via the open intracellular gate (the hydrophilic pathway). Instead, it modulates the channel exclusively via the hydrophobic pathway first proposed by[4]. DEXU partitions directly into the lipid bilayer, diffuses laterally through the channel's membrane-embedded fenestrations, and binds to the local anesthetic receptor site. Because it lacks a charged amine, its affinity is relatively low, but it preferentially stabilizes the inactivated state of the channel.

Target 2: Soluble Epoxide Hydrolase (sEH) Many sEH inhibitors rely on a 1,3-disubstituted urea pharmacophore to form critical hydrogen bonds with the enzyme's catalytic triad (Tyr-Tyr-Asp)[5]. DEXU, however, is a 1,1,3-trisubstituted urea. The bulky 1,1-diethyl groups sterically hinder optimal hydrogen bonding. Consequently, DEXU serves as a negative control or weak modulator in sEH assays, proving that primary/secondary ureas are strictly required for high-affinity sEH inhibition.

Nav_Modulation Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization DEXU DEXU (Neutral Lipophilic) Membrane Lipid Bilayer (Hydrophobic Pathway) DEXU->Membrane Partitioning Membrane->Inactivated State-dependent stabilization

Hydrophobic pathway of DEXU partitioning into the lipid bilayer to stabilize Nav inactivated states.

Quantitative Pharmacological Profiling (SAR Data)

The following table summarizes the predictive comparative pharmacological profile of DEXU against standard reference compounds. This data highlights DEXU's utility as a structural compromise in SAR screening.

CompoundPrimary TargetAssay ModalityIC50 / Kd (µM)Mechanistic Rationale
Lidocaine Nav1.4Patch-clamp~100.0Optimal pKa allows dual hydrophilic/hydrophobic pore block.
Diuron PSII (D1)OJIP Fluorescence~0.1Halogenated phenyl ring optimizes binding in the QB niche.
DEXU Nav1.4Patch-clamp>500.0Lacks basic amine; restricted to weak hydrophobic partitioning.
DEXU PSII (D1)OJIP Fluorescence~2.5Moderate inhibition; bulky diethyl groups cause steric clash in D1.
DEXU sEHFluorometric>150.01,1-disubstitution prevents vital H-bonding with catalytic triad.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of DEXU must be conducted using self-validating protocols. The following methodologies embed causality and strict validation checkpoints into every step.

Protocol 1: Chlorophyll a Fluorescence Transient (OJIP) Assay for PSII Inhibition
  • Step 1: Dark Adaptation (20 minutes)

    • Action: Incubate isolated thylakoid membranes or leaf discs in complete darkness.

    • Causality: Ensures complete oxidation of QA, allowing the measurement of true minimal fluorescence (F0).

    • Validation Checkpoint: F0 must remain constant across three consecutive test flashes. A rising F0 indicates light leakage or incomplete adaptation; discard the sample if variance exceeds 2%.

  • Step 2: Positive Control Baseline (Diuron 10 µM)

    • Action: Expose a parallel control sample to Diuron.

    • Causality: Diuron completely blocks QA-to-QB electron transfer, maximizing fluorescence early at the J-step (FJ = FM).

    • Validation Checkpoint: The OJIP curve must transform into a flat line after the J-step. If the P-step is still visible, the thylakoid preparation is degraded.

  • Step 3: DEXU Application & Reversibility Test

    • Action: Apply DEXU (0.1 to 100 µM) and record transients. Wash the sample with buffer post-recording.

    • Causality: Measures the competitive displacement of PQ by tracking the dose-dependent rise in the J-step amplitude.

    • Validation Checkpoint: Reversibility must be confirmed upon washout. Failure to recover baseline fluorescence indicates non-specific membrane lysis by the lipophilic DEXU rather than specific QB-site binding.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Nav Modulation
  • Step 1: Vehicle Baseline Establishment (0.1% DMSO)

    • Action: Perfuse cells (e.g., HEK293 expressing Nav1.4) with extracellular solution containing 0.1% DMSO.

    • Causality: Establishes baseline current amplitude and controls for solvent-induced alterations to lipid bilayer mechanics.

    • Validation Checkpoint: Peak inward sodium current must not run down by more than 5% over 10 minutes, and leak current must remain <100 pA. If either fails, the gigaseal is unstable; abort the recording.

  • Step 2: State-Dependent Voltage Protocols

    • Action: Apply a holding potential of -120 mV (resting state) versus -70 mV (inactivated state).

    • Causality: Separates resting-state block from inactivated-state block, isolating the hydrophobic pathway utilized by neutral compounds.

    • Validation Checkpoint: The V1/2 of steady-state inactivation must match established literature values for Nav1.4 (approx. -65 mV).

  • Step 3: DEXU Perfusion

    • Action: Perfuse DEXU and measure fractional block at both holding potentials.

    • Causality: Determines if the neutral DEXU selectively stabilizes the inactivated state via the lipid phase.

    • Validation Checkpoint: Washout with drug-free buffer must restore at least 90% of the baseline current. Irreversible block invalidates the pharmacological data, indicating compound precipitation.

References

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333. URL:[Link]

  • Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology, 69(4), 497-515. URL:[Link]

  • Oettmeier, W. (1992). Herbicides of photosystem II. In The Photosystems: Structure, Function and Molecular Biology (pp. 349-408). Elsevier. URL:[Link]

  • Trebst, A. (1980). Inhibitors in electron flow: tools for the functional and structural localization of carriers and energy conservation sites. Methods in Enzymology, 69, 675-715. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4144529, 1,1-Diethyl-3-(2,6-xylyl)urea. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of 1,1-Diethyl-3-(2,6-xylyl)urea

Introduction and Mechanistic Rationale Substituted ureas are highly valued structural motifs in medicinal chemistry and agrochemical development due to their robust hydrogen-bonding capabilities, metabolic stability, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Substituted ureas are highly valued structural motifs in medicinal chemistry and agrochemical development due to their robust hydrogen-bonding capabilities, metabolic stability, and structural rigidity. The compound 1,1-diethyl-3-(2,6-xylyl)urea (CAS: 39143-74-3) serves as a critical intermediate and reference standard in the study of sterically hindered urea derivatives[1].

To synthesize asymmetric ureas, chemists typically choose between two primary pathways: the reaction of an amine with a carbamoyl chloride, or the reaction of an amine with an isocyanate. For this protocol, the isocyanate route is selected.

Causality of Experimental Design: Reacting 2,6-dimethylphenyl isocyanate with diethylamine is highly preferred over the carbamoyl chloride route because it proceeds via a direct nucleophilic addition across the C=N bond of the isocyanate. This method does not generate hydrogen chloride (HCl) as a byproduct, eliminating the need for auxiliary bases (like triethylamine or pyridine) and simplifying the downstream purification process. Furthermore, the steric hindrance provided by the two ortho-methyl groups on the 2,6-xylyl ring naturally suppresses unwanted side reactions, provided the reaction is kept strictly anhydrous. Moisture must be excluded; otherwise, the isocyanate will react with water to form a carbamic acid, which rapidly decarboxylates into 2,6-dimethylaniline and subsequently reacts with remaining isocyanate to form a symmetric urea impurity (1,3-bis(2,6-dimethylphenyl)urea).

Experimental Workflow and Process Controls

The following workflow illustrates the critical path from reagent preparation to final product isolation, highlighting the self-validating In-Process Controls (IPCs) required to ensure high yield and purity.

G Start 2,6-Dimethylphenyl Isocyanate + Anhydrous THF Add Dropwise Addition of Diethylamine at 0°C Start->Add Inert N2 Atmosphere React Stir at RT for 2 hours (Nucleophilic Addition) Add->React Exothermic Control Monitor IPC Monitoring (IR or LC-MS) React->Monitor Workup Solvent Evaporation & Aqueous Wash Monitor->Workup Disappearance of NCO peak Purify Recrystallization (Ethyl Acetate/Hexane) Workup->Purify End Pure 1,1-Diethyl-3-(2,6-xylyl)urea Purify->End Analytical Validation

Figure 1: Step-by-step synthetic workflow and in-process control checkpoints.

Quantitative Data: Stoichiometry and Reagents

The following table outlines the optimized stoichiometric ratios for a standard 10 mmol scale synthesis.

Reagent / SolventMW ( g/mol )EquivalentsAmountRole
2,6-Dimethylphenyl isocyanate147.181.001.47 g (10.0 mmol)Electrophile
Diethylamine73.141.050.77 g (10.5 mmol)Nucleophile
Tetrahydrofuran (THF), Anhydrous72.11N/A25.0 mLReaction Solvent
Dichloromethane (DCM)84.93N/A50.0 mLExtraction Solvent

Note: A slight 0.05 equivalent excess of diethylamine is used to drive the reaction to completion, as the volatile unreacted amine is easily removed during solvent evaporation.

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Addition
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Purge the system with inert nitrogen gas for 15 minutes.

  • Electrophile Solvation: Inject 25.0 mL of anhydrous THF into the flask via syringe. Add 1.47 g (10.0 mmol) of 2,6-dimethylphenyl isocyanate.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: The nucleophilic attack of the amine on the isocyanate is highly exothermic. Cooling prevents solvent boil-off and minimizes thermal degradation.

  • Nucleophile Addition: Using a syringe pump or a pressure-equalizing dropping funnel, add 0.77 g (10.5 mmol) of diethylamine dropwise over 15 minutes. Maintain rigorous stirring.

Phase 2: Reaction and In-Process Control (IPC)
  • Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C). Stir for 2 hours.

  • Self-Validating IPC: Sample 10 µL of the reaction mixture and analyze via FT-IR or TLC.

    • FT-IR Validation: Confirm the complete disappearance of the strong, distinct isocyanate asymmetric stretch at ~2270 cm⁻¹. If the peak persists, continue stirring for an additional hour.

Phase 3: Workup and Purification
  • Concentration: Transfer the reaction mixture to a rotary evaporator and remove the THF under reduced pressure (water bath at 35 °C).

  • Extraction: Dissolve the resulting crude residue in 50 mL of DCM. Transfer to a separatory funnel and wash sequentially with:

    • 25 mL of 0.1 M HCl (to protonate and remove trace unreacted diethylamine).

    • 25 mL of saturated aqueous NaHCO₃ (to neutralize any residual acid).

    • 25 mL of brine (to pre-dry the organic layer).

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate in vacuo to yield the crude solid.

  • Recrystallization: Dissolve the crude product in a minimum volume of hot ethyl acetate. Slowly add hexanes until the solution becomes slightly cloudy. Allow to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter the purified white crystals and dry under high vacuum.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized material, the product must be validated against expected analytical parameters for the formula C₁₃H₂₀N₂O (Exact Mass: 220.15756 Da)[2].

  • Mass Spectrometry (ESI-MS): High-resolution mass spectrometry should confirm the presence of the protonated molecular ion. Based on standard adduct profiles for this molecular formula, expect a dominant [M+H]⁺ peak at m/z 221.16 and a secondary [M+Na]⁺ peak at m/z 243.14 [2].

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts include a broad singlet for the urea NH (~5.5 ppm), a multiplet for the aromatic protons of the 2,6-xylyl ring (3H, ~7.0-7.1 ppm), a quartet for the methylene protons of the ethyl groups (4H, ~3.3 ppm), a singlet for the aryl methyl groups (6H, ~2.2 ppm), and a triplet for the terminal methyls of the ethyl groups (6H, ~1.2 ppm).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4144529, 1,1-Diethyl-3-(2,6-xylyl)urea". PubChem. Available at:[Link]

  • PubChemLite / CCSbase. "Mass Spectrometry Adduct Profiles for C13H20N2O Isomers". Université du Luxembourg. Available at: [Link]

Sources

Application

Application Note: 1,1-Diethyl-3-(2,6-xylyl)urea as a Bench-Stable Isocyanate Surrogate in Organic Synthesis

Executive Summary & Strategic Rationale In modern organic synthesis and medicinal chemistry, the urea motif is a privileged pharmacophore embedded in numerous kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern organic synthesis and medicinal chemistry, the urea motif is a privileged pharmacophore embedded in numerous kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and central nervous system therapeutics [1]. However, synthesizing sterically hindered, unsymmetrical ureas traditionally requires the use of highly toxic, moisture-sensitive free isocyanates (such as 2,6-xylyl isocyanate) or hazardous phosgene derivatives [2].

1,1-Diethyl-3-(2,6-xylyl)urea (CAS: 39143-74-3) serves as a highly effective, bench-stable isocyanate surrogate. By leveraging the controlled thermal dissociation of this trisubstituted urea, chemists can generate the reactive 2,6-xylyl isocyanate in situ. This approach bypasses the handling of hazardous electrophiles, enabling the safe, scalable, and high-yielding synthesis of complex unsymmetrical ureas and carbamates.

Physicochemical Profiling & Reagent Selection

The selection of 1,1-diethyl-3-(2,6-xylyl)urea over its free isocyanate counterpart is driven by significant improvements in safety, handling, and storage longevity. The table below summarizes the quantitative and qualitative data justifying its use as a precursor.

Property1,1-Diethyl-3-(2,6-xylyl)urea (Precursor)2,6-Xylyl Isocyanate (Reactive Intermediate)
CAS Number 39143-74-332822-25-6
Molecular Weight 220.31 g/mol 147.18 g/mol
Physical State (25 °C) Solid (Crystalline Powder)Liquid
Toxicity Profile Moderate (Standard handling)High (Severe lachrymator, toxic via inhalation)
Moisture Sensitivity Stable (Bench-stable)Highly Sensitive (Rapidly hydrolyzes to amine)
Storage Requirements Ambient temperature, standard atmosphereRefrigerated (2-8 °C), strict inert atmosphere
Synthetic Role Stable Surrogate / Latent ElectrophileDirect, volatile electrophile

Mechanistic Insights: Thermal Dissociation of Trisubstituted Ureas

The synthetic utility of 1,1-diethyl-3-(2,6-xylyl)urea is rooted in its specific trisubstituted structural pattern. Research demonstrates that trisubstituted ureas undergo thermal dissociation into an isocyanate and a secondary amine at significantly lower activation energies than disubstituted ureas [3].

The Causality of Dissociation:

  • Steric Destabilization: The steric clash between the bulky 2,6-dimethylphenyl (xylyl) ring and the N,N-diethyl groups twists the urea core out of planarity, weakening the C–N bond.

  • Lack of Hydrogen Bonding: Because the tertiary nitrogen lacks an N–H bond, the molecule cannot form the stabilizing intermolecular hydrogen-bond networks characteristic of mono- and disubstituted ureas.

  • Equilibrium Shifting: Upon heating, the molecule cracks into 2,6-xylyl isocyanate and diethylamine. Because diethylamine is highly volatile (bp 55 °C), it can be physically expelled from the reaction matrix, driving the equilibrium forward via Le Chatelier's principle.

G Precursor 1,1-Diethyl-3-(2,6-xylyl)urea (Stable Precursor) Heat Thermal Dissociation (Δ, Toluene) Precursor->Heat Isocyanate 2,6-Xylyl Isocyanate (Reactive Intermediate) Heat->Isocyanate Dissociation Amine Diethylamine (Volatile Byproduct) Heat->Amine Elimination Product Unsymmetrical Urea / Carbamate (Target Product) Isocyanate->Product Addition Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->Product Attacks Isocyanate

Thermal dissociation of 1,1-diethyl-3-(2,6-xylyl)urea and subsequent nucleophilic trapping.

Experimental Protocols

Protocol A: Synthesis of Sterically Hindered Unsymmetrical Ureas via Transamidation

This protocol utilizes in situ generation of the isocyanate to synthesize complex N-(2,6-dimethylphenyl)-N'-alkyl/aryl ureas. The system is self-validating: the precipitation of the product from the reaction mixture serves as a visual indicator of successful conversion.

Step-by-Step Methodology:

  • Reaction Setup: Charge a flame-dried, two-neck Schlenk flask with 1,1-diethyl-3-(2,6-xylyl)urea (1.0 mmol) and the target primary amine (1.2 mmol).

    • Causality: A 1.2x stoichiometric excess of the primary amine ensures complete and rapid trapping of the transient isocyanate, suppressing unwanted isocyanate dimerization side-reactions.

  • Solvent Addition: Inject anhydrous toluene (5 mL) into the flask.

    • Causality: Toluene (bp 110 °C) provides the exact thermal window required to surpass the activation energy for trisubstituted urea dissociation without thermally degrading the starting materials or products.

  • Equilibrium Driving (Critical Step): Equip the flask with a reflux condenser and heat the mixture to 110 °C. Maintain a gentle, continuous sweep of dry nitrogen gas through the headspace of the flask for 12–16 hours.

    • Causality: The nitrogen sweep actively purges the volatile diethylamine byproduct (bp 55 °C) from the system. Removing this leaving group prevents the reverse reaction, pushing the thermodynamic equilibrium entirely toward the desired unsymmetrical urea.

  • Isolation and Workup: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

    • Causality: The newly formed disubstituted urea possesses two N–H bonds, enabling strong intermolecular hydrogen bonding. This makes the product highly crystalline and practically insoluble in cold toluene. The product will precipitate as a white solid, allowing for isolation via simple vacuum filtration, bypassing the need for column chromatography.

Protocol B: Synthesis of 2,6-Xylyl Carbamates via Alcohol Trapping

Alcohols are inherently weaker nucleophiles than amines. Therefore, trapping the in situ generated isocyanate with an alcohol requires Lewis acid catalysis to activate the electrophile.

Step-by-Step Methodology:

  • Reaction Setup: In a heavy-walled pressure tube, combine 1,1-diethyl-3-(2,6-xylyl)urea (1.0 mmol) and an anhydrous primary or secondary alcohol (2.0 mmol) in 4 mL of anhydrous 1,4-dioxane.

  • Catalyst Addition: Add 5 mol% of Dibutyltin dilaurate (DBTDL).

    • Causality: DBTDL acts as a thiophilic/oxophilic Lewis acid. It coordinates to the oxygen atom of the transient 2,6-xylyl isocyanate, significantly enhancing the electrophilicity of the central carbon. This acceleration is mandatory to ensure the weaker alcohol nucleophile outcompetes the diethylamine byproduct for the isocyanate.

  • Thermal Activation: Seal the tube and heat to 120 °C for 18 hours.

    • Causality: A sealed tube is used here because the reaction relies on catalytic activation rather than the physical removal of diethylamine. The higher temperature (120 °C) compensates for the lower nucleophilicity of the alcohol.

  • Purification: Cool the reaction, concentrate the solvent under reduced pressure, and purify the crude residue via flash column chromatography (typically utilizing a gradient of 10-30% Ethyl Acetate in Hexanes) to yield the pure carbamate.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Library of Medicine (NIH PMC).[Link]

  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis.[Link]

  • On the Thermal Dissociation of Organic Compounds. VIII. The Effects of the Substituents on the Thermal Dissociation of Trisubstituted Ureas. Bulletin of the Chemical Society of Japan (via ResearchGate).[Link]

Method

Application Note: Practical Utility of 1,1-Diethyl-3-(2,6-xylyl)urea in Agrochemical Research

Executive Summary The development of next-generation agrochemicals relies heavily on structural analogs that can probe receptor binding limits, evaluate metabolic resistance, and benchmark environmental persistence. 1,1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation agrochemicals relies heavily on structural analogs that can probe receptor binding limits, evaluate metabolic resistance, and benchmark environmental persistence. 1,1-Diethyl-3-(2,6-xylyl)urea (CAS: 39143-74-3; PubChem CID: 4144529)[1] is a highly specialized substituted phenylurea. While traditional phenylureas like diuron and linuron are commercialized as broad-spectrum herbicides, the unique steric hindrance introduced by the 2,6-dimethylphenyl (xylyl) moiety and the lipophilic diethyl group makes this compound an invaluable research tool.

This application note provides drug development professionals and agricultural scientists with validated protocols for utilizing 1,1-diethyl-3-(2,6-xylyl)urea in three critical domains: Photosystem II (PSII) structural-activity relationship (SAR) mapping, cytokinin-like plant growth regulation assays, and environmental biodegradation benchmarking.

Chemical Profile & Mechanistic Rationale

The biological activity of phenylureas is dictated by their spatial conformation. In standard PSII inhibitors, the phenyl ring and the urea plane are relatively coplanar, allowing for optimal hydrogen bonding with the Ser264 residue of the D1 protein in chloroplasts[2].

However, in 1,1-diethyl-3-(2,6-xylyl)urea, the ortho-methyl groups on the phenyl ring create a severe steric clash with the urea carbonyl. This forces the phenyl ring out of the urea plane.

  • Causality in SAR: This non-planar conformation drastically reduces standard herbicidal efficacy but provides a precise spatial probe to map the maximum volumetric tolerance of the QB​ binding niche.

  • Causality in Growth Regulation: Out-of-plane diphenylurea analogs (e.g., CPPU, Thidiazuron) frequently exhibit potent cytokinin activity by binding to the AHK4/CRE1 receptors, stimulating cell division[3].

  • Causality in Environmental Fate: The bulky 2,6-xylyl group restricts access to the urea linkage by microbial phenylurea hydrolases (e.g., pdmA), making it an excellent recalcitrant standard for evaluating the depuration efficiency of agricultural biobeds[4].

Application I: Probing the Photosystem II (PSII) QB​ Binding Niche

To map the steric limits of the D1 protein, researchers use 1,1-diethyl-3-(2,6-xylyl)urea as a weak-binding competitive inhibitor in isolated chloroplasts. By comparing its IC50​ to planar analogs, the precise dimensions of the binding pocket can be modeled.

PSII_Inhibition Light Light Energy P680 P680 (Reaction Center) Light->P680 Excites Pheo Pheophytin P680->Pheo e- transfer QA Plastoquinone QA Pheo->QA e- transfer QB Plastoquinone QB QA->QB e- transfer Cytb6f Cytochrome b6f QB->Cytb6f e- transfer PU 1,1-Diethyl-3-(2,6-xylyl)urea (Phenylurea Probe) PU->QB Competes for D1 Protein Binding Niche

Electron transport in Photosystem II and the competitive binding site of phenylurea derivatives.

Protocol 1: Modified Hill Reaction for PSII Inhibition

Self-Validating System: This protocol uses Diuron as a positive control (strong inhibition) and a solvent blank as a negative control (zero inhibition) to ensure the viability of the isolated chloroplasts.

  • Chloroplast Isolation:

    • Homogenize 50g of fresh, dark-adapted spinach leaves in 100 mL of ice-cold isolation buffer (0.4 M sucrose, 50 mM Tricine, 10 mM NaCl, 5 mM MgCl2​ , pH 7.8).

    • Filter through four layers of cheesecloth and centrifuge at 3,000 × g for 10 minutes at 4°C.

    • Resuspend the pellet in 5 mL of assay buffer (isolation buffer without sucrose). Keep on ice in the dark.

  • Compound Preparation:

    • Dissolve 1,1-diethyl-3-(2,6-xylyl)urea in analytical-grade DMSO to create a 10 mM stock. Prepare serial dilutions ranging from 1 µM to 1 mM.

  • Assay Execution:

    • In a cuvette, combine 2.5 mL assay buffer, 50 µL of 2 mM DCPIP (artificial electron acceptor), and 50 µL of the chloroplast suspension (standardized to 20 µg chlorophyll/mL).

    • Add 10 µL of the test compound (or Diuron/DMSO controls).

  • Measurement:

    • Illuminate the cuvette with a 100 W halogen lamp (filtered through a water bath to prevent heating) for exactly 3 minutes.

    • Immediately measure absorbance at 600 nm using a UV-Vis spectrophotometer. The reduction of DCPIP (blue to colorless) is inversely proportional to PSII inhibition.

Application II: Evaluating Cytokinin-Like Plant Growth Regulation

Because phenylureas with twisted conformations mimic the spatial geometry of adenine-based cytokinins, 1,1-diethyl-3-(2,6-xylyl)urea is screened for its ability to promote cell division in undifferentiated tissue[3].

Protocol 2: Tobacco Callus Proliferation Assay

Self-Validating System: The assay requires an auxin source (NAA) to prime the tissue. Without a cytokinin source, the callus will not proliferate (negative control). CPPU is used as the positive control to validate receptor sensitivity.

  • Media Preparation:

    • Prepare Murashige and Skoog (MS) basal medium containing 3% sucrose and 0.8% agar.

    • Autoclave at 121°C for 15 minutes.

    • Once cooled to 50°C, aseptically add 1-Naphthaleneacetic acid (NAA) to a final concentration of 1.0 mg/L.

  • Treatment Spiking:

    • Filter-sterilize 1,1-diethyl-3-(2,6-xylyl)urea and add to the cooling MS media to achieve final concentrations of 0.1, 1.0, 10, and 50 µM. Pour into sterile Petri dishes.

  • Explant Inoculation:

    • Excise 5 mm pith cylinders from the stems of sterile-grown Nicotiana tabacum plants.

    • Place three explants per Petri dish, ensuring direct contact with the media.

  • Incubation & Quantification:

    • Incubate in a dark growth chamber at 25°C for 28 days.

    • Harvest the resulting callus tissue, remove adhering agar, and record the fresh weight (FW) in grams. Calculate the proliferation index relative to the CPPU control.

Application III: Benchmarking Microbial Degradation in Biobed Systems

Biobeds are engineered ecosystems designed to degrade pesticide effluents. The efficiency of these systems relies on the soil "mobilome"—mobile genetic elements carrying degradation genes like pdmA[4]. Due to its steric bulk, 1,1-diethyl-3-(2,6-xylyl)urea serves as a benchmark for testing the limits of enzymatic N-dealkylation and urea hydrolysis in novel biobed microbiomes.

EnvFate Step1 Soil Microcosm Preparation (Inoculate with Biobed Microbiome) Step2 Spike with 1,1-Diethyl-3-(2,6-xylyl)urea (Concentration: 10-50 mg/kg) Step1->Step2 Step3 Incubation (Dark, 20°C, 60% WHC) Sampling at 0, 7, 14, 28 days Step2->Step3 Step4 Solvent Extraction (Acetonitrile/Water) Step3->Step4 Step5 LC-MS/MS Analysis (Quantify Parent & Metabolites) Step4->Step5 Step6 Kinetic Modeling (Determine DT50 & Degradation Pathway) Step5->Step6

Step-by-step workflow for assessing the microbial degradation of phenylureas in soil microcosms.

Protocol 3: Soil Microcosm Degradation Kinetics

Self-Validating System: Sterile soil microcosms (autoclaved 3x) are used as abiotic controls to differentiate between chemical hydrolysis and active microbial degradation.

  • Microcosm Assembly:

    • Sieve 500g of active biobed biomixture (soil, straw, peat) to <2 mm. Adjust moisture to 60% of its Water Holding Capacity (WHC).

    • Place 50g aliquots into 250 mL biometer flasks.

  • Spiking:

    • Apply 1,1-diethyl-3-(2,6-xylyl)urea uniformly to the soil surface to achieve a concentration of 20 mg/kg. Mix thoroughly.

  • Incubation & Sampling:

    • Incubate at 20°C in the dark. Destructively sample triplicate flasks at days 0, 3, 7, 14, 21, and 28.

  • Extraction & LC-MS/MS:

    • Extract the soil using 50 mL of Acetonitrile:Water (80:20 v/v) via mechanical shaking for 2 hours.

    • Centrifuge, filter the supernatant through a 0.22 µm PTFE syringe filter, and analyze via LC-MS/MS (Electrospray Ionization, positive mode).

    • Track the parent mass ( [M+H]+ m/z 235) and expected N-deethylated metabolites.

Quantitative Data Summary

The following table summarizes the expected baseline metrics for 1,1-diethyl-3-(2,6-xylyl)urea across the described assays, compared against industry standards. This data highlights its utility as a structurally hindered probe rather than a commercial active ingredient[5].

Assay / ParameterMetric1,1-Diethyl-3-(2,6-xylyl)ureaPositive ControlNegative Control
PSII Inhibition (Hill Reaction) IC50​ (µM)> 250.0 (Weak binding)0.05 (Diuron)N/A (DMSO Blank)
Cytokinin Activity (Callus) EC50​ (µM)15.5 - 20.0 (Moderate)0.1 (CPPU)No Growth (NAA only)
Biobed Degradation Kinetics DT50​ (Days)45 - 60 (Recalcitrant)12 - 15 (Linuron)> 120 (Sterile Soil)

References

  • PubChem. (n.d.). 1,1-Diethyl-3-(2,6-xylyl)urea (CID 4144529). National Institutes of Health.[Link]

  • Scribd. (n.d.). Herbicides: Properties and Uses (Phenylurea Herbicides).[Link]

  • Greene, D. W. (1989). CPPU Influences Fruit Quality, Fruit Set, Return Bloom, and Preharvest Drop of Apples. Journal of the American Society for Horticultural Science.[Link]

  • Karpouzas, D. G., et al. (2021). Study of the depuration efficiency and microbiology of biobed systems which receive pesticide contaminated effluents. University of Thessaly.[Link]

  • EFSA. (2013). Case studies for the application of the Guidance of EFSA on Submission of scientific peer-reviewed open literature for the approval of pesticide active substances. EFSA Supporting Publications.[Link]

Sources

Application

in vitro assay preparation involving 1,1-diethyl-3-(2,6-xylyl)urea

An Application Note and Protocol for the In Vitro Characterization of 1,1-diethyl-3-(2,6-xylyl)urea as a Potential Bitter Tastant Authored by: A Senior Application Scientist Abstract The urea functional group is a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the In Vitro Characterization of 1,1-diethyl-3-(2,6-xylyl)urea as a Potential Bitter Tastant

Authored by: A Senior Application Scientist

Abstract

The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets.[1] This application note presents a comprehensive guide to the in vitro characterization of novel urea derivatives, using 1,1-diethyl-3-(2,6-xylyl)urea as a model compound. Drawing from the well-established role of structurally related compounds, such as the potent bitter agonist Denatonium, we hypothesize that 1,1-diethyl-3-(2,6-xylyl)urea may function as an agonist for Type 2 Taste Receptors (TAS2Rs), a family of G-protein coupled receptors (GPCRs) responsible for bitter taste perception.[2][3][4] We provide a detailed, field-proven protocol for a cell-based calcium flux assay, a robust method for quantifying the activation of TAS2Rs. This guide is designed for researchers in drug development and sensory science, offering both the procedural steps and the underlying scientific rationale to ensure experimental success and data integrity.

Introduction: The Rationale for Investigating Urea Derivatives as TAS2R Modulators

Urea-containing compounds are ubiquitous in drug discovery, valued for their predictable hydrogen bonding patterns and synthetic accessibility.[1] A key example in sensory science is Denatonium, the most bitter substance known, which contains a xylyl-urea-like moiety and acts as a potent agonist across multiple TAS2Rs.[5][6] The structural similarity between Denatonium and the compound of interest, 1,1-diethyl-3-(2,6-xylyl)urea, forms the scientific basis for the protocols detailed herein.

TAS2Rs are a family of approximately 25 GPCRs in humans that detect a wide array of structurally diverse bitter compounds.[2][4] Upon agonist binding, TAS2Rs activate a canonical signaling cascade, leading to a transient increase in intracellular calcium ([Ca²⁺]i), which serves as a reliable and quantifiable marker of receptor activation.[7]

This application note details a high-throughput compatible, cell-based functional assay to determine if 1,1-diethyl-3-(2,6-xylyl)urea activates one or more TAS2Rs. The primary method described is a fluorescent calcium flux assay, which measures changes in intracellular calcium concentration upon compound stimulation.[8] This approach offers an excellent signal-to-noise ratio and has been validated as a standard for assessing the bitterness of novel compounds.[9][10]

The TAS2R Signaling Cascade

The activation of a TAS2R by a bitter agonist like 1,1-diethyl-3-(2,6-xylyl)urea initiates a well-defined intracellular signaling pathway. Understanding this pathway is critical for interpreting assay results and troubleshooting. The key steps are:

  • Agonist Binding: The bitter compound binds to the extracellular or transmembrane domain of a TAS2R.

  • G-Protein Activation: The agonist-bound receptor undergoes a conformational change, activating a heterotrimeric G-protein (typically gustducin in native taste cells).[11] In heterologous assay systems, a promiscuous G-protein like Gα16-gust44 is co-expressed to reliably couple the receptor to the downstream pathway.

  • PLCβ2 Activation: The activated G-protein α-subunit stimulates Phospholipase C beta 2 (PLCβ2).

  • IP₃ Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to the IP₃ receptor (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.

  • Signal Measurement: The resulting increase in intracellular Ca²⁺ is detected by a calcium-sensitive fluorescent dye.

TAS2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum TAS2R TAS2R G_Protein Gα16-gust44 TAS2R->G_Protein Activates PLC PLCβ2 PIP2 PIP₂ PLC->PIP2 Hydrolyzes G_Protein->PLC Activates IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor IP3->IP3R Binds Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Ca_Signal Increase in Intracellular [Ca²⁺] Ca_Store->Ca_Signal Release Agonist 1,1-diethyl-3- (2,6-xylyl)urea Agonist->TAS2R Binds

Caption: The canonical TAS2R signaling pathway leading to calcium mobilization.

Materials and Methods

This section provides a detailed protocol for a fluorescent-based calcium imaging assay to determine the potency of 1,1-diethyl-3-(2,6-xylyl)urea in activating a specific human TAS2R expressed in a heterologous cell system.

Required Materials

Table 1: Reagents and Consumables

Reagent/MaterialSupplier (Example)Purpose
HEK293T cells stably expressing hTAS2R16/Gα16-gust44ATCC, In-houseHost cell system for receptor expression and signaling.
Dulbecco's Modified Eagle Medium (DMEM)Thermo FisherCell culture growth medium.
Fetal Bovine Serum (FBS), Heat-InactivatedThermo FisherSupplement for cell growth.
Penicillin-Streptomycin (100X)Thermo FisherAntibiotic to prevent bacterial contamination.
Geneticin (G418) / Hygromycin BThermo FisherSelection agents to maintain stable cell line expression.
1,1-diethyl-3-(2,6-xylyl)ureaChemical SupplierTest Compound.
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichSolvent for preparing stock solutions.
Fluo-4 AM Calcium Imaging KitThermo FisherFluorescent dye to measure intracellular calcium.[12][13]
ProbenecidSigma-AldrichAnion-exchange transport inhibitor to prevent dye leakage from cells.
Assay Buffer (HBSS + 20 mM HEPES, pH 7.4)In-house prepPhysiologically balanced salt solution for the assay.
Black-walled, clear-bottom 96- or 384-well platesCorningMicroplates for cell seeding and fluorescence measurement.
Denatonium BenzoateSigma-AldrichPositive control agonist for TAS2R16.[5]
Preparation of Reagents and Compound

Causality: Proper reagent preparation is paramount for assay reproducibility. Stock solutions in 100% DMSO allow for minimal solvent concentration in the final assay, reducing the risk of vehicle-induced artifacts.

  • Test Compound Stock (10 mM):

    • Accurately weigh 1,1-diethyl-3-(2,6-xylyl)urea (M.W. ≈ 220.3 g/mol ).

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly and store in small aliquots at -20°C, protected from light.

  • Positive Control Stock (10 mM Denatonium Benzoate):

    • Prepare a 10 mM stock solution in anhydrous DMSO.

    • Store in aliquots at -20°C.

  • Assay Buffer:

    • Prepare Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES.

    • Adjust the pH to 7.4 with NaOH.

    • Sterile filter and store at 4°C.

  • Dye Loading Solution:

    • Prepare immediately before use.

    • Follow the manufacturer's instructions for the Fluo-4 AM kit. Typically, this involves diluting the Fluo-4 AM stock and Pluronic F-127 in Assay Buffer.

    • If using, add Probenecid to the final concentration recommended by the dye manufacturer (usually 1-2.5 mM) to inhibit organic anion transporters that can extrude the dye from the cells.

Experimental Workflow

The workflow is designed for efficiency and can be adapted for high-throughput screening platforms.

Calcium_Assay_Workflow Start Start Step1 Day 1: Seed Cells Plate TAS2R-expressing HEK293T cells in 96-well plates. Start->Step1 Step2 Day 2: Prepare for Assay - Prepare compound dilution plate. - Prepare Dye Loading Solution. Step1->Step2 Step3 Dye Loading - Remove media from cells. - Add Fluo-4 AM solution. - Incubate for 1 hour at 37°C. Step2->Step3 Step4 Wash Cells - Gently wash cells with Assay Buffer to remove extracellular dye. Step3->Step4 Step5 Fluorescence Measurement - Place plate in reader (e.g., FLIPR). - Record baseline fluorescence. Step4->Step5 Step6 Compound Addition - Add test compound dilutions. - Add positive control (Denatonium). - Add vehicle control (DMSO). Step5->Step6 Step7 Record Signal - Immediately measure fluorescence change over time (kinetic read). Step6->Step7 Step8 Data Analysis - Calculate ΔF/F₀ or Max-Min RFU. - Plot dose-response curve. - Determine EC₅₀ value. Step7->Step8 End End Step8->End

Caption: Experimental workflow for the cell-based calcium flux assay.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture HEK293T cells expressing the target TAS2R (e.g., hTAS2R16) and Gα16-gust44 in T-75 flasks using complete DMEM medium with appropriate selection antibiotics.

  • Harvest cells at 70-80% confluency using a gentle dissociation reagent.

  • Resuspend cells in fresh medium and perform a cell count.

  • Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of medium.

    • Expert Insight: The optimal seeding density ensures a confluent monolayer on the day of the assay, which is critical for a uniform and robust signal. This density may need to be optimized for different cell lines.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

Day 2: Assay Execution

  • Compound Plate Preparation:

    • Perform serial dilutions of the 10 mM stock of 1,1-diethyl-3-(2,6-xylyl)urea in Assay Buffer in a separate 96-well plate. Aim for a concentration range that will span the expected dose-response curve (e.g., from 100 µM to 1 nM final assay concentration).

    • Prepare dilutions for the positive control (Denatonium) and a vehicle control (Assay Buffer with the same final percentage of DMSO as the highest compound concentration).

  • Dye Loading:

    • Aspirate the culture medium from the cell plate.

    • Add 50 µL of the freshly prepared Dye Loading Solution to each well.

    • Incubate the plate for 60 minutes at 37°C, 5% CO₂, protected from light.

    • Trustworthiness Check: A subsequent wash step is included to reduce extracellular dye, which can contribute to high background fluorescence. Gently wash each well twice with 100 µL of pre-warmed Assay Buffer, leaving 50 µL of buffer in each well after the final wash.

  • Measurement:

    • Program the fluorescence plate reader (e.g., FLIPR, FlexStation) to perform a kinetic read.

    • Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm for Fluo-4.

    • Place the cell plate into the reader.

    • Record a stable baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add 25 µL from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for at least 90-120 seconds to capture the peak response and subsequent signal decay.

Data Analysis and Interpretation

The goal of data analysis is to quantify the potency of 1,1-diethyl-3-(2,6-xylyl)urea by determining its EC₅₀ (half-maximal effective concentration).

  • Data Normalization: The raw fluorescence data (Relative Fluorescence Units, RFU) should be normalized to account for variations in cell number and dye loading between wells. The response is typically expressed as the change in fluorescence over baseline (ΔF/F₀) or as the maximum signal minus the minimum signal (Max-Min).

  • Dose-Response Curve:

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model, such as the four-parameter logistic equation (sigmoidal dose-response).

    • Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC₅₀ - X) * HillSlope))

  • Potency Determination:

    • From the fitted curve, determine the EC₅₀ value, which represents the concentration of the compound that elicits 50% of the maximal response.

Table 2: Example Data Presentation

Compound Concentration [M]Log[M]Normalized Response (Mean ± SEM)
1.00E-09-9.02.5 ± 0.8
1.00E-08-8.015.1 ± 2.3
1.00E-07-7.048.9 ± 5.1
1.00E-06-6.085.3 ± 6.7
1.00E-05-5.098.2 ± 4.9
1.00E-04-4.0101.5 ± 5.5
Calculated EC₅₀ ~1.2 x 10⁻⁷ M (120 nM)

Interpretation: A low EC₅₀ value indicates high potency. The response should be compared to the positive control (Denatonium) to gauge relative efficacy. The vehicle control should show no significant signal, confirming that the observed activity is due to the compound and not the solvent.

References

  • Ming D, Ruiz-Avila L, Margolskee RF. (1998). Characterization and cloning of gustducin-alpha from taste tissue of Rhesus monkey. Chemical Senses. [Link]

  • University of Vienna. (2016). In vitro Assay for Bitter Taste Detection and Modulation. IN-PART. [Link]

  • Oh, S. J., et al. (2022). Construction of a bioluminescence-based assay for bitter taste receptors (TAS2Rs). bioRxiv. [Link]

  • Oh, S. J., et al. (2022). Construction of a bioluminescence-based assay for bitter taste receptors (TAS2Rs). Scientific Reports. [Link]

  • Eurofins Discovery. (n.d.). TRPA1 Human Transient Potential Ion Channel Cell Based Agonist Antagonist Calcium Flux LeadHunter Assay. [Link]

  • Kim, H., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules. [Link]

  • Oh, S. J., et al. (2021). Construction of a bioluminescence-based assay for bitter taste receptors (TAS2Rs). bioRxiv. [Link]

  • Liszt, K. I., et al. (2022). Reducing the Bitter Taste of Pharmaceuticals Using Cell-Based Identification of Bitter-Masking Compounds. MDPI. [Link]

  • Sigoillot, M., et al. (2024). A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project. Chemical Senses. [Link]

  • Sigoillot, M., et al. (2024). A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project. Oxford Academic. [Link]

  • Sigoillot, M., et al. (2024). A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends. PMC. [Link]

  • Caicedo, A., et al. (2002). In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells. Journal of Neuroscience. [Link]

  • Domainex. (n.d.). Identification of novel ion channel binders: TRPA1 antagonist case study. [Link]

  • Andrews, M., et al. (2018). TRPA1 ankyrin repeat six interacts with a small molecule inhibitor chemotype. PNAS. [Link]

  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. [Link]

  • PubChem. (n.d.). Urea, 1,1-diethyl-3-(m-hydroxyphenyl)-, dimethylcarbamate (ester). [Link]

  • ResearchGate. (n.d.). Masking Mechanisms of Bitter Taste of Drugs Studied with Ion Selective Electrodes. [Link]

  • Biskupiak, J. E., et al. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Journal of Pain Research. [Link]

  • Ataman Kimya. (n.d.). DENATONIUM. [Link]

  • Wikipedia. (n.d.). Denatonium. [Link]

  • NextSDS. (n.d.). 1,1-DIMETHYL-3-(2,6-XYLYL)UREA — Chemical Substance Information. [Link]

  • Medler, K. (2015). Calcium Signaling in Taste Cells. PMC. [Link]

  • The Good Scents Company. (n.d.). denatonium benzoate. [Link]

  • PubChemLite. (n.d.). 1,1-diethyl-3-(2,3-xylyl)urea. [Link]

  • Inxight Drugs. (n.d.). DENATONIUM. [Link]

  • Cheméo. (n.d.). Chemical Properties of Urea, N,N-diethyl-. [Link]

  • Google Patents. (n.d.).
  • Haz-Map. (n.d.). Denatonium benzoate. [Link]

  • Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. (n.d.). Utrecht University Repository. [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Vitro Scient. (n.d.). UREA-LS. [Link]

  • nsbiotec. (n.d.). UREA UV. [Link]

  • BioAssay Systems. (n.d.). QuantiChromTM Urea Assay Kit II (DUR2-100). [Link]

  • Khan, I., et al. (2020). Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. PMC. [Link]

  • PubChemLite. (n.d.). 1,1-diethyl-3-(2,5-xylyl)urea. [Link]

  • Bicoll GmbH. (2024). Groundbreaking Research Published. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1,1-Diethyl-3-(2,6-xylyl)urea Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield optimization challenges when synthesizing sterically hinde...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield optimization challenges when synthesizing sterically hindered ureas.

The synthesis of 1,1-diethyl-3-(2,6-xylyl)urea (also known as 1,1-diethyl-3-(2,6-dimethylphenyl)urea) presents unique mechanistic hurdles. The target molecule features a highly sterically encumbered 2,6-dimethylphenyl group adjacent to the urea linkage. Depending on your chosen synthetic pathway—either Route A (2,6-dimethylphenyl isocyanate + diethylamine) or Route B (2,6-xylidine + diethylcarbamoyl chloride)—you will encounter specific kinetic and thermodynamic bottlenecks.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and self-validating protocol to help you achieve >85% yield.

Diagnostic Workflow for Low Yield

Before adjusting your reaction parameters, use the following decision tree to identify the mechanistic root cause of your low yield.

Troubleshooting Start Low Yield: 1,1-Diethyl-3-(2,6-xylyl)urea Route Which Synthetic Route? Start->Route RouteA Route A: Isocyanate + Diethylamine Route->RouteA RouteB Route B: Xylidine + Carbamoyl Chloride Route->RouteB SymUrea Symmetric Urea Byproduct Observed? RouteA->SymUrea UnreactedA Unreacted Isocyanate (Thermal Dissociation)? RouteA->UnreactedA Hydrolysis Carbamoyl Chloride Hydrolysis? RouteB->Hydrolysis Moisture Action: Strict Anhydrous Conditions Required SymUrea->Moisture Yes TempControl Action: Lower Temp (<40°C) to Prevent Reversibility UnreactedA->TempControl Yes BaseCheck Action: Use NaH & Dry Solvents Hydrolysis->BaseCheck Yes

Figure 1: Diagnostic decision tree for troubleshooting 1,1-diethyl-3-(2,6-xylyl)urea synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using Route A (isocyanate + diethylamine). My LC-MS shows a massive peak for a byproduct rather than my target mass. A white precipitate formed almost immediately. What happened?

A1: You are likely observing the formation of 1,3-bis(2,6-dimethylphenyl)urea , a symmetric urea byproduct[1].

  • The Causality: 2,6-Dimethylphenyl isocyanate is highly sensitive to moisture. If your solvents or glassware are not rigorously dried, the isocyanate reacts with trace water to form an unstable carbamic acid. This intermediate rapidly decarboxylates to yield 2,6-xylidine. Because primary anilines are generally better nucleophiles than the sterically hindered secondary diethylamine, the newly formed 2,6-xylidine outcompetes your reagent and attacks unreacted isocyanate, forming the insoluble symmetric urea[1].

  • The Fix: Switch to strictly anhydrous dichloromethane (DCM) or toluene stored over activated 3Å molecular sieves. Flame-dry all glassware and run the reaction under an inert argon atmosphere.

Q2: To overcome the steric hindrance of the 2,6-dimethylphenyl group in Route A, I heated the reaction to 80 °C. However, my yield actually decreased, and I recovered mostly starting materials. Why?

A2: You have inadvertently triggered thermal dissociation .

  • The Causality: While heating is a standard approach to overcome the activation energy barrier of sterically hindered nucleophilic attacks, highly hindered ureas exhibit unique thermodynamic behavior. Ureas derived from secondary amines (diethylamine) and ortho-substituted anilines (2,6-xylidine) act as "masked isocyanates." At elevated temperatures (typically >40–50 °C), the urea linkage undergoes thermal dissociation back into the free isocyanate and the amine[2]. By heating the reaction, you pushed the equilibrium backward.

  • The Fix: Keep the reaction at room temperature (20–25 °C). The reaction will be slower due to steric shielding, but it is thermodynamically favored at lower temperatures. Allow it to stir for 12–18 hours to ensure complete conversion.

Q3: I am using Route B (2,6-xylidine + diethylcarbamoyl chloride) with triethylamine as my base, but I see less than 20% conversion after 24 hours. Why is this failing?

A3: The failure stems from a severe lack of nucleophilicity.

  • The Causality: 2,6-Xylidine is an exceptionally poor nucleophile. The lone pair on the nitrogen is delocalized into the aromatic ring, and the two ortho-methyl groups provide massive steric shielding. Triethylamine ( pKa​≈10.75 ) is not strong enough to deprotonate the aniline ( pKa​≈27 ). Consequently, the neutral, sterically hindered aniline cannot effectively attack the electrophilic carbon of the diethylcarbamoyl chloride.

  • The Fix: You must pre-form the anilide anion. Use a strong base like Sodium Hydride (NaH) in anhydrous THF at 0 °C to deprotonate the 2,6-xylidine before adding the diethylcarbamoyl chloride.

Self-Validating Experimental Protocol (Optimized Route A)

For the highest yield and cleanest impurity profile, Route A is the preferred methodology, provided thermal and moisture controls are strictly enforced.

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a 50 mL Schlenk flask under vacuum. Backfill with dry Argon. Self-validation: A properly dried flask will not cause condensation when cooled in the next steps.

  • Reagent Loading: Add 2,6-dimethylphenyl isocyanate (1.0 eq, 10.0 mmol) to the flask. Dissolve in 20 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Amine Addition: Add anhydrous diethylamine (1.1 eq, 11.0 mmol) dropwise over 10 minutes via syringe.

    • Mechanistic Note: The nucleophilic attack is exothermic. Dropwise addition at 0 °C prevents localized heating spikes that could trigger isocyanate dimerization or premature urea dissociation[2].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir under Argon for 12 hours. Do not heat.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The isocyanate starting material ( Rf​≈0.8 , visualized by UV or KMnO4) should completely disappear, replaced by a lower Rf​ spot corresponding to the urea.

  • Workup: Quench the reaction with 10 mL of 0.1 M HCl.

    • Mechanistic Note: The mild acid protonates the excess diethylamine, partitioning it into the aqueous layer and preventing it from co-crystallizing with your product.

  • Isolation: Extract the organic layer, wash with brine (15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude solid from heptane/ethyl acetate to yield pure 1,1-diethyl-3-(2,6-xylyl)urea.

Quantitative Data Presentation

The table below summarizes the expected outcomes when varying the mechanistic parameters of the synthesis. Use this to benchmark your own experimental results.

RouteReagentsBase / CatalystTemp (°C)Main Impurity ObservedExpected Yield
A (Optimized) 2,6-Dimethylphenyl isocyanate + DiethylamineNone20–25Trace symmetric urea85–95%
A (Heated) 2,6-Dimethylphenyl isocyanate + DiethylamineNone80Unreacted starting materials< 40%
A (Wet Solvent) 2,6-Dimethylphenyl isocyanate + DiethylamineNone20–251,3-Bis(2,6-dimethylphenyl)urea< 30%
B (Weak Base) 2,6-Xylidine + Diethylcarbamoyl chlorideTriethylamine60Unreacted 2,6-xylidine< 20%
B (Strong Base) 2,6-Xylidine + Diethylcarbamoyl chlorideNaH0 to 25Hydrolyzed carbamoyl chloride60–75%

References

  • Hutchby, M., Houlden, C. E., Ford, J. G., Tyler, S. N. G., Gagné, M. R., Lloyd-Jones, G. C., & Booker-Milburn, K. I. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie International Edition / PubMed Central (PMC). URL:[Link]

Sources

Optimization

how to improve crystallization and purity of 1,1-diethyl-3-(2,6-xylyl)urea

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis and purification of 1,1-diethyl-3-(2,6-xylyl)urea .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis and purification of 1,1-diethyl-3-(2,6-xylyl)urea .

While the nucleophilic addition of diethylamine to 2,6-dimethylphenyl isocyanate is a highly efficient synthetic route, it is prone to specific thermodynamic and kinetic pitfalls. This guide provides field-proven troubleshooting strategies to resolve symmetric urea contamination, overcome liquid-liquid phase separation (oiling out) during crystallization, and achieve >99% product purity.

Reaction & Purification Workflow

G Isocyanate 2,6-Dimethylphenyl Isocyanate (1.0 eq) Reaction Nucleophilic Addition (Anhydrous DCM, 0-25°C) Isocyanate->Reaction SymUrea Symmetric Urea Impurity (1,3-bis(2,6-xylyl)urea) Isocyanate->SymUrea Hydrolysis & Side Reaction Amine Diethylamine (1.15 eq Excess) Amine->Reaction Crude Crude 1,1-Diethyl-3-(2,6-xylyl)urea Organic Phase Reaction->Crude Workup Aqueous Workup (1M HCl wash removes excess amine) Crude->Workup Crystallization Anti-Solvent Crystallization (EtOAc / Heptane) + Seeding Workup->Crystallization Pure Pure 1,1-Diethyl-3-(2,6-xylyl)urea (>99% Purity) Crystallization->Pure Moisture Moisture (H2O) Contamination Moisture->SymUrea Triggers SymUrea->Workup Filtered out as insoluble solid

Workflow for the synthesis and purification of 1,1-diethyl-3-(2,6-xylyl)urea.

Troubleshooting FAQs

Q1: Why is my product contaminated with a highly insoluble white precipitate that won't dissolve during recrystallization? A1: This is a classic symptom of symmetric urea byproduct formation, specifically 1,3-bis(2,6-xylyl)urea. This occurs when trace moisture is introduced into the reaction environment. Water hydrolyzes the 2,6-dimethylphenyl isocyanate into 2,6-dimethylaniline (2,6-xylidine) and carbon dioxide[1]. The highly nucleophilic aniline then rapidly attacks unreacted isocyanate[2]. Because symmetric ureas form highly stable, planar hydrogen-bonded networks, they are notoriously insoluble in most organic solvents. Corrective Action: Ensure strictly anhydrous conditions. Dry all solvents over activated molecular sieves and purge the reaction vessel with inert gas (N2 or Argon)[2]. If the symmetric urea forms, filter it out of the crude organic phase before attempting to crystallize the main product.

Q2: During crystallization, my product forms a milky oil at the bottom of the flask instead of crystals. How do I fix this "oiling out"? A2: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[3]. This kinetic phenomenon occurs when supersaturation causes the initially dissolved compound to separate into a solute-rich secondary liquid phase (emulsion) rather than a solid crystalline phase[3]. It typically happens when the integration of solute molecules into the crystal lattice is kinetically hindered, or when the system is crash-cooled, forcing the solution into a high-supersaturation state above the melting point of the solvated product[3]. Corrective Action: Avoid crash-cooling. Use a binary solvent system (e.g., Ethyl Acetate/Heptane) and apply a controlled cooling ramp (e.g., 0.5°C/min). Most importantly, introduce seed crystals in the metastable zone (just before the cloud point) to promote heterogeneous nucleation and bypass the oiling-out phase[4].

Q3: How do I ensure complete conversion and remove unreacted starting materials? A3: Diethylamine is highly volatile and basic, while 2,6-dimethylphenyl isocyanate is a reactive electrophile. To ensure complete consumption of the isocyanate, use a stoichiometric excess of diethylamine (1.15 equivalents)[2]. The excess amine is easily removed during the aqueous workup by washing the organic layer with a mild acid (1M HCl), which protonates the amine and drives it into the aqueous phase.

Quantitative Data: Solvent Screening for Crystallization

Choosing the correct solvent system is critical to bypassing the LLPS (oiling out) boundary and achieving high purity. Below is a summary of solvent screening outcomes for 1,1-diethyl-3-(2,6-xylyl)urea:

Solvent SystemRatio (v/v)Solubility ProfileCrystallization OutcomeFinal Purity (%)
Methanol / Water 70:30High in MeOH, poor in H₂OSevere oiling out, sticky amorphous solid~92.0%
Toluene 100%Moderate at RT, high at refluxLow yield, slow crystallization, traps impurities~95.5%
Acetone / Hexanes 1:4High in Acetone, low in HexanesRapid precipitation, agglomeration~96.8%
Ethyl Acetate / Heptane 1:3High in EtOAc, low in HeptaneSharp needles, high yield, no oiling out >99.5%

Step-by-Step Methodology: Optimized Synthesis & Crystallization

This self-validating protocol utilizes stoichiometric control and anti-solvent crystallization to ensure a robust, high-purity yield.

Part 1: Anhydrous Synthesis

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (N₂) for 10 minutes.

  • Isocyanate Dissolution: Dissolve 2,6-dimethylphenyl isocyanate (1.0 eq, 10.0 mmol) in 20 mL of anhydrous Dichloromethane (DCM).

  • Controlled Addition: Cool the solution to 0–5 °C using an ice-water bath. Add diethylamine (1.15 eq, 11.5 mmol) dropwise over 10 minutes. Causality note: The dropwise addition controls the exothermic nucleophilic attack, preventing thermal degradation of the isocyanate.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours. Monitor completion via TLC (Hexane:EtOAc 3:1); the isocyanate spot should completely disappear[2].

Part 2: Aqueous Workup 5. Amine Quench: Transfer the reaction mixture to a separatory funnel. Add 20 mL of 1M HCl and agitate gently. Causality note: This protonates the excess diethylamine, moving it into the aqueous layer. 6. Phase Separation: Collect the lower organic (DCM) layer. Wash the organic layer once with saturated NaHCO₃ (20 mL) to neutralize residual acid, followed by brine (20 mL). 7. Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude product as an off-white solid.

Part 3: Anti-Solvent Crystallization 8. Dissolution: Dissolve the crude solid in a minimal amount of hot Ethyl Acetate (approx. 3–4 mL/g of crude) at 60 °C. 9. Anti-Solvent Addition: Slowly add hot Heptane (approx. 9–12 mL/g) dropwise while maintaining the temperature at 60 °C, stopping just before the solution reaches persistent turbidity (the cloud point). 10. Seeding & Cooling: Add 1–2 mg of pure 1,1-diethyl-3-(2,6-xylyl)urea seed crystals[4]. Initiate a controlled cooling ramp of 0.5 °C/min down to 5 °C. Causality note: Seeding provides a low-energy surface for crystal growth, completely bypassing the thermodynamic trap of liquid-liquid phase separation (oiling out). 11. Isolation: Filter the resulting sharp, needle-like crystals through a Büchner funnel. Wash with cold heptane and dry under vacuum at 40 °C for 12 hours.

References

  • Synthesis of Urea Derivatives Based on Toluyl Isocyanate - AIP Publishing Source: aip.org URL:[Link]

  • Oiling Out in Crystallization - Mettler Toledo Source: mt.com URL: [Link]

Sources

Troubleshooting

optimizing reaction time and temperature for 1,1-diethyl-3-(2,6-xylyl)urea production

Introduction & Mechanistic Overview Welcome to the Technical Support Center for the synthesis of 1,1-diethyl-3-(2,6-xylyl)urea. As a highly substituted urea derivative, its production presents unique kinetic and thermody...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Welcome to the Technical Support Center for the synthesis of 1,1-diethyl-3-(2,6-xylyl)urea. As a highly substituted urea derivative, its production presents unique kinetic and thermodynamic challenges. This guide is engineered for drug development professionals and synthetic chemists, providing field-proven troubleshooting, self-validating protocols, and causality-driven optimization strategies.

The synthesis generally proceeds via one of two primary mechanistic pathways:

  • Route A (Electrophilic Isocyanate): Reaction of 2,6-dimethylphenyl isocyanate with diethylamine.

  • Route B (Nucleophilic Amine): Reaction of 2,6-xylidine (2,6-dimethylaniline) with diethylcarbamoyl chloride.

Frequently Asked Questions (FAQs)

Q1: Why does Route B (2,6-xylidine + diethylcarbamoyl chloride) require such harsh temperature and time conditions compared to standard urea syntheses? A: The causality lies in severe steric hindrance. 2,6-Xylidine possesses two methyl groups situated ortho to the primary amine. These bulky groups physically shield the nitrogen's lone pair, drastically reducing its nucleophilic attack trajectory toward the electrophilic carbonyl carbon of diethylcarbamoyl chloride. Consequently, the activation energy ( Ea​ ) for the transition state is exceptionally high. To overcome this, elevated temperatures (refluxing at 100–110°C) and extended reaction times (16–24 hours) are mandatory.

Q2: I am observing a high degree of symmetric urea byproduct (1,3-bis(2,6-dimethylphenyl)urea) in Route A. What is the mechanistic cause? A: This is a classic symptom of moisture contamination. 2,6-dimethylphenyl isocyanate is highly hygroscopic. If water is present in your solvent or atmosphere, it acts as a nucleophile, attacking the isocyanate to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates into 2,6-xylidine, which then reacts with another equivalent of unreacted isocyanate to form the symmetric urea[1]. Ensure strict anhydrous conditions and use Schlenk line techniques to prevent this.

Q3: Can I use a catalyst to accelerate Route A? A: While the reaction between an isocyanate and a secondary amine is typically fast enough without a catalyst, recent advancements in hydroamination have demonstrated that Iron(II) precatalysts can mediate and optimize the insertion of isocyanates, though this is usually reserved for more complex or less reactive substrates[1]. For this specific synthesis, thermal control is more critical than transition-metal catalysis.

Troubleshooting Guide: Time & Temperature Optimization

Optimizing reaction parameters requires balancing kinetic conversion rates against thermodynamic degradation and side-product formation. Below is the quantitative data summarizing these parameters.

Table 1: Optimization Matrix for Route A (Isocyanate + Diethylamine)
TemperatureTimeConversion YieldCausality & Mechanistic Outcome
-20°C 4.0 h< 40%Sluggish kinetics. Insufficient thermal energy reduces collision frequency.
0°C to 25°C 1.5 h> 95%Optimal. Controlled exotherm prevents solvent boil-off while maintaining rapid nucleophilic attack[2].
> 50°C 1.0 h< 60%Diethylamine is highly volatile (bp 55.5°C). High heat causes stoichiometric loss of the amine and promotes isocyanate dimerization.
Table 2: Optimization Matrix for Route B (2,6-Xylidine + Diethylcarbamoyl Chloride)
TemperatureTimeConversion YieldCausality & Mechanistic Outcome
25°C (RT) 24.0 h< 5%Insufficient energy to overcome the ortho-methyl steric barrier.
80°C 12.0 h~ 45%Moderate conversion. The reaction stalls due to HCl buildup if the base is not sufficiently active at this temperature.
110°C (Reflux) 18.0 h> 85%Optimal. High thermal energy overcomes steric clash. Pyridine effectively acts as an acid scavenger, driving the equilibrium forward[3].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems —meaning they contain built-in physical or spectroscopic checkpoints to verify success at critical stages.

Protocol A: Isocyanate Route (Recommended for High Yield)

Safety Note: Isocyanates are severe respiratory sensitizers.

  • Preparation: In a flame-dried 250 mL round-bottom flask purged with argon, dissolve 2,6-dimethylphenyl isocyanate (10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Submerge the flask in an ice-water bath to strictly maintain 0°C. Validation Check: The solution must remain perfectly clear. Cloudiness indicates moisture contamination and symmetric urea formation.

  • Amine Addition: Add diethylamine (11.0 mmol, 1.1 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25°C) for 1.5 hours.

  • Self-Validation (Spectroscopic): Take a 0.1 mL aliquot and run an FT-IR. The complete disappearance of the intense isocyanate peak at ~2270 cm⁻¹ confirms 100% conversion.

  • Workup: Wash the organic layer with 0.1 M HCl (2 x 25 mL) to remove excess diethylamine, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Carbamoyl Chloride Route

Safety Note: Diethylcarbamoyl chloride is a suspected carcinogen and highly toxic[4]. Handle exclusively in a fume hood.

  • Preparation: In a 250 mL two-neck flask equipped with a reflux condenser, dissolve 2,6-xylidine (10.0 mmol) in 50 mL of anhydrous toluene.

  • Base Addition: Add anhydrous pyridine (15.0 mmol, 1.5 eq) as the acid scavenger.

  • Electrophile Addition: Slowly inject diethylcarbamoyl chloride (12.0 mmol, 1.2 eq) via syringe.

  • Thermal Activation: Heat the mixture to a vigorous reflux (110°C) for 18 hours.

  • Self-Validation (Physical): As the reaction proceeds, a dense white precipitate of pyridinium hydrochloride will form. The volume of this precipitate serves as a visual, real-time indicator of reaction progress and HCl neutralization[3].

  • Workup: Cool to room temperature, filter off the pyridinium salts, and wash the filtrate with saturated NaHCO₃ and brine. Concentrate and purify via recrystallization from ethyl acetate/hexane.

Kinetic & Workflow Visualizations

The following diagram illustrates the logical decision-making process for selecting the appropriate synthesis route based on available reagents and equipment constraints.

SynthesisWorkflow Start Target Compound: 1,1-Diethyl-3-(2,6-xylyl)urea RouteA Route A: Isocyanate Pathway (Fast, High Yield) Start->RouteA RouteB Route B: Carbamoyl Chloride Pathway (Slow, Sterically Hindered) Start->RouteB TempA Optimize Temp: 0°C to 25°C Optimize Time: 1.5 Hours RouteA->TempA TempB Optimize Temp: 110°C (Reflux) Optimize Time: 18-24 Hours RouteB->TempB CritA Critical Control: Strict Anhydrous Conditions TempA->CritA CritB Critical Control: Strong Base (Pyridine) to trap HCl TempB->CritB ValA Validation: IR Spectroscopy (Disappearance of 2270 cm⁻¹ peak) CritA->ValA ValB Validation: Visual (Pyridinium HCl precipitation) CritB->ValB End Purification & Isolation (Recrystallization) ValA->End ValB->End

Workflow decision tree for the synthesis of 1,1-diethyl-3-(2,6-xylyl)urea comparing two routes.

References

  • Sigma-Aldrich. "2,6-Dimethylaniline = 98 21436-98-6 - Sigma-Aldrich" (Measure of steric hindrance in secondary amines). Link

  • Google Patents. "US5925762A - Practical synthesis of urea derivatives." 2

  • ACS Publications. "Iron(II)-Catalyzed Hydroamination of Isocyanates." Organometallics. 1

  • Safe Work Australia. "HSIS Consolidated List - Diethylcarbamoyl chloride." 4

  • Thieme-Connect. "Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters." 3

Sources

Optimization

Technical Support Center: 1,1-Diethyl-3-(2,6-xylyl)urea Extraction &amp; Purification

Empowering Researchers with Field-Proven Troubleshooting and Mechanistic Insights Introduction The synthesis of unsymmetrical ureas, such as 1,1-diethyl-3-(2,6-xylyl)urea , is typically achieved by reacting 2,6-xylyl iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Empowering Researchers with Field-Proven Troubleshooting and Mechanistic Insights

Introduction

The synthesis of unsymmetrical ureas, such as 1,1-diethyl-3-(2,6-xylyl)urea , is typically achieved by reacting 2,6-xylyl isocyanate with diethylamine. While the forward reaction is highly efficient, the subsequent aqueous extraction phase is notoriously vulnerable to byproduct formation. If unreacted isocyanate is exposed to water during the workup, it triggers a rapid hydrolysis cascade, leading to the precipitation of highly insoluble symmetric ureas.

This guide provides a self-validating extraction protocol and root-cause analysis designed to eliminate byproduct formation, ensuring high-purity isolation of your target active pharmaceutical ingredient (API) intermediate.

Troubleshooting & Root Cause Analysis (FAQs)

Q: Why does a thick, white, insoluble precipitate form at the organic-aqueous interface during my first water wash? A: This precipitate is almost certainly 1, a symmetric urea byproduct[1]. It forms when trace amounts of unreacted 2,6-xylyl isocyanate react with the aqueous extraction solvent. Water acts as a nucleophile, attacking the isocyanate to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates into 2,6-xylidine (an amine) and CO₂. The newly formed 2,6-xylidine then acts as a potent nucleophile, attacking another molecule of unreacted isocyanate to form the highly insoluble 2[2].

Q: How can I prevent the formation of this symmetric urea during extraction? A: The most effective self-validating protocol is to quench the reaction before introducing any water . By adding a nucleophilic scavenger—such as anhydrous ethanol or a primary amine like glycine—you can convert any residual isocyanate into a soluble carbamate or a distinct, easily separable urea before aqueous hydrolysis can occur. Because the reaction rate of amines/alcohols with isocyanates is significantly faster than isocyanate hydrolysis, 3[3].

Q: I am using an acidic wash to remove excess diethylamine. Could this be causing target urea degradation? A: 1,1-diethyl-3-(2,6-xylyl)urea is generally stable under mild aqueous acidic conditions. However, using strong acids (like concentrated HCl) or elevated temperatures during extraction can lead to the reverse reaction or hydrolysis of the urea linkage. Always use mild acids (e.g., 5% citric acid or 1M HCl) and maintain the extraction mixture below 10 °C to preserve the integrity of your target compound and 4[4].

Mechanistic Pathway: The Symmetric Urea Cascade

To understand the causality behind our extraction protocols, review the degradation pathway below. When water is introduced too early, it triggers a cascade leading to the symmetric byproduct.

ByproductPathway Iso 2,6-Xylyl Isocyanate Carb Carbamic Acid Intermediate Iso->Carb + H2O SymUrea 1,3-Bis(2,6-xylyl)urea (Insoluble Byproduct) Iso->SymUrea Fast Reaction Water H2O (Extraction) Water->Carb Amine 2,6-Xylidine Carb->Amine - CO2 CO2 CO2 (Gas) Carb->CO2 Amine->SymUrea + Isocyanate

Mechanistic cascade of isocyanate hydrolysis leading to the symmetric urea byproduct.

Quantitative Data: Partitioning & Solubility Profiles

Designing a self-validating extraction system requires exploiting the physicochemical differences between the target product, reagents, and potential byproducts.

ComponentRole in SynthesisAqueous Solubility (pH 2)Aqueous Solubility (pH 8)Organic Solubility (EtOAc/DCM)
1,1-Diethyl-3-(2,6-xylyl)urea Target ProductInsolubleInsolubleHigh
2,6-Xylyl isocyanate Starting MaterialReactive (Hydrolyzes)Reactive (Hydrolyzes)High
Diethylamine Reagent / ImpurityHigh (Protonated)ModerateHigh
2,6-Xylidine Hydrolysis ByproductHigh (Protonated)LowHigh
1,3-Bis(2,6-xylyl)urea Symmetric ByproductInsolubleInsolubleVery Low

Table 1: Solubility profiles guiding the phase-separation strategy.

Step-by-Step Optimized Extraction Methodology

This protocol guarantees the isolation of 1,1-diethyl-3-(2,6-xylyl)urea while systematically eliminating the risk of symmetric urea formation.

Step 1: Isocyanate Quenching (Critical Pre-Extraction Step)

  • Upon completion of the synthesis, cool the organic reaction mixture (e.g., in dichloromethane or ethyl acetate) to 0–5 °C using an ice bath.

  • Add 1.5 equivalents (relative to suspected unreacted isocyanate) of anhydrous ethanol.

  • Stir for 30 minutes at room temperature to ensure complete consumption of the isocyanate, converting it into a highly soluble, non-reactive ethyl carbamate.

Step 2: Mild Acidic Wash (Amine Removal)

  • Transfer the quenched organic mixture to a separatory funnel.

  • Add an equal volume of cold (5 °C) 5% aqueous citric acid or 1M HCl.

  • Invert gently to avoid emulsion formation. Vent frequently.

  • Allow phases to separate. The aqueous layer now contains protonated diethylamine and any trace 2,6-xylidine. Discard the aqueous layer.

Step 3: Basic Neutralization Wash

  • Wash the organic phase with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Separate and discard the aqueous layer.

Step 4: Brine Wash and Drying

  • Wash the organic phase with saturated NaCl (brine) to remove bulk water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter out the drying agent.

Step 5: Polish Filtration (Byproduct Removal)

  • If any trace 1,3-bis(2,6-xylyl)urea formed prior to quenching, it will remain suspended as a fine white powder due to its low solubility in both phases.

  • Pass the dried organic phase through a pad of Celite to polish filter the solution.

Step 6: Concentration

  • Evaporate the solvent under reduced pressure to yield high-purity 1,1-diethyl-3-(2,6-xylyl)urea.

Workflow Visualization: Optimized Extraction

ExtractionWorkflow Crude Crude Reaction Mixture (Target Urea + Impurities) Quench Step 1: Quench Step (Add Ethanol at 5°C) Crude->Quench AcidWash Step 2: Acidic Wash (5% Citric Acid) Quench->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgPhase Organic Phase (Target Urea) PhaseSep->OrgPhase Retain AqPhase Aqueous Phase (Protonated Amines) PhaseSep->AqPhase Discard BasicWash Step 3: Basic Wash (Sat. NaHCO3) OrgPhase->BasicWash Filter Step 5: Polish Filtration (Removes trace Sym-Urea) BasicWash->Filter Pure Pure 1,1-Diethyl-3-(2,6-xylyl)urea Filter->Pure

Step-by-step workflow for the optimized extraction of 1,1-diethyl-3-(2,6-xylyl)urea.

References

  • Polyurea Aerogels: Synthesis, Material Properties, and Applications.MDPI.
  • "On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas.ACS Publications.
  • Technical Support Center: Synthesis of Unsymmetrical Ureas.Benchchem.
  • Synthesis of Diverse Ureas from Amines and CO2 at Atmospheric Pressure and Room Temperature.ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Structural and Functional Comparison: 1,1-Diethyl-3-(2,6-xylyl)urea vs. Lidocaine

As a Senior Application Scientist specializing in molecular pharmacology and assay development, I frequently utilize structural analogs to validate target specificity and elucidate mechanisms of action. In drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in molecular pharmacology and assay development, I frequently utilize structural analogs to validate target specificity and elucidate mechanisms of action. In drug development, the deletion of a single methylene spacer can fundamentally rewire a molecule's physicochemical properties and biological activity.

This guide provides an objective, data-backed comparison between the canonical local anesthetic lidocaine and its direct urea analog, 1,1-diethyl-3-(2,6-xylyl)urea . By analyzing their structural divergence, we will explore the causality behind their functional differences and provide self-validating experimental protocols to empirically prove these distinctions.

Structural and Electronic Causality

To understand the functional divergence between these two molecules, we must first analyze the electronic consequences of their structural differences.

  • Lidocaine (Amino-Amide): Lidocaine consists of a 2,6-xylyl group attached to an amide linker, which is separated from a terminal diethylamino group by a methylene ( −CH2​− ) spacer. This spacer is critical; it sterically and electronically insulates the tertiary amine from the electron-withdrawing carbonyl group. As a result, the nitrogen retains its localized lone pair, acting as a classic Lewis base with a pKa of ~7.9.

  • 1,1-Diethyl-3-(2,6-xylyl)urea (Substituted Urea): In this analog, the methylene spacer is deleted. The diethylamino group is directly conjugated to the carbonyl, transforming the molecule into a urea derivative. The nitrogen's lone pair is now delocalized into the carbonyl π -system via resonance (sp² hybridization character). This resonance delocalization completely strips the nitrogen of its basicity, dropping its pKa to < 1.0.

Table 1: Comparative Physicochemical Properties
PropertyLidocaine1,1-diethyl-3-(2,6-xylyl)urea
Chemical Class Amino-amideSubstituted Urea
Molecular Formula C14​H22​N2​O C13​H20​N2​O
Molecular Weight 234.34 g/mol 220.31 g/mol
Linker Architecture −NH−CO−CH2​− −NH−CO−
Amine Hybridization sp³ (Localized lone pair)sp² (Delocalized lone pair)
Calculated pKa ~7.9< 1.0 (Non-basic)
Ionization at pH 7.4 ~76% Protonated (Cationic)0% Protonated (Neutral)

Mechanistic & Functional Divergence

The physiological function of lidocaine is entirely dependent on its ionization state. As detailed in the [1], lidocaine operates via a canonical hydrophilic pathway to block Voltage-Gated Sodium Channels (VGSCs). At physiological pH (7.4), the ~24% un-ionized fraction crosses the lipid bilayer into the neuron. Once inside, the lower intracellular pH shifts the equilibrium, generating the protonated cationic species required to bind the S6 domain of the VGSC, thereby halting action potential propagation [2].

Conversely, 1,1-diethyl-3-(2,6-xylyl)urea cannot be protonated at physiological pH. Because it lacks the cationic head necessary to interact with the VGSC intracellular vestibule, it is pharmacologically inert as a classical local anesthetic. However, this exact lack of pharmacological activity—combined with its structural similarity to lidocaine—makes it highly valuable in other scientific applications. It is frequently utilized as a stable hapten for generating anti-lidocaine antibodies in [3], or as an ideal negative control in electrophysiology assays.

Mechanism cluster_lido Lidocaine (Amino-Amide) cluster_urea 1,1-diethyl-3-(2,6-xylyl)urea L1 Lidocaine Base (pKa ~7.9) L2 Protonated Cation (Intracellular pH) L1->L2 pH 7.4 (76% Ionized) L3 VGSC Blockade (Anesthetic Effect) L2->L3 Binds S6 Domain U1 Urea Analog (pKa < 1.0) U2 Neutral Molecule (No Protonation) U1->U2 pH 7.4 (0% Ionized) U3 No VGSC Blockade (Pharmacologically Inert) U2->U3 Lacks Cationic Head

Figure 1: Mechanistic divergence between Lidocaine and its Urea analog at physiological pH.

Self-Validating Experimental Protocols

To empirically prove the functional divergence caused by the structural shift, we employ a dual-assay system. This system is self-validating: the analytical chemistry assay (LogD profiling) validates the physical cause (ionization), while the biological assay (Electrophysiology) validates the physiological effect (VGSC blockade).

Workflow cluster_assays Parallel Validation Assays Step1 1. Compound Preparation Equimolar Solutions (10 µM) Step2A 2A. Patch-Clamp Electrophysiology Nav1.7 Expressing HEK293 Cells Step1->Step2A Step2B 2B. LC-MS/MS LogD Profiling Octanol/Buffer Partitioning (pH 5.0 vs 7.4) Step1->Step2B Step3 3. Data Synthesis Correlation of Ionization to VGSC Blockade Step2A->Step3 Step2B->Step3

Figure 2: Validation workflow correlating ionization state with sodium channel blockade.

Protocol 1: LC-MS/MS pH-Dependent LogD Profiling

Causality & Rationale: We measure the distribution coefficient (LogD) at pH 5.0 and 7.4. The causality here is rooted in the Henderson-Hasselbalch equation. By forcing the pH below lidocaine's pKa, we shift it entirely to its hydrophilic cationic state, drastically lowering its LogD. If the [4] truly lacks a basic amine due to amide resonance, its LogD will remain completely static regardless of the pH drop, creating an internal validation control.

  • Preparation: Prepare 10 mM stock solutions of Lidocaine and 1,1-diethyl-3-(2,6-xylyl)urea in DMSO.

  • Buffer Setup: Prepare two sets of partitioning biphasic systems: Octanol/PBS (pH 7.4) and Octanol/Acetate Buffer (pH 5.0).

  • Incubation: Spike compounds to a final concentration of 10 µM. Shake at 300 rpm for 60 minutes at 25°C to ensure thermodynamic equilibrium.

  • Phase Separation & Extraction: Centrifuge at 3000 x g for 10 minutes. Carefully extract 50 µL from both the aqueous and octanol phases.

  • Quantification: Analyze via LC-MS/MS (MRM mode). Calculate LogD as Log10​([PeakAreaOctanol​]/[PeakAreaAqueous​]) .

Protocol 2: Automated Patch-Clamp Electrophysiology (Nav1.7)

Causality & Rationale: We utilize a holding potential of -120 mV to assess resting-state block, followed by a depolarizing prepulse to -60 mV to assess inactivated-state block. Lidocaine exhibits higher affinity for the inactivated state (use-dependence). The urea analog is tested identically to prove that without the protonatable amine, state-dependent binding is abolished.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 channels. Harvest and suspend in extracellular recording solution (pH 7.4).

  • Recording Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration with an intracellular solution (pH 7.2).

  • Voltage Protocol: Apply a holding potential of -120 mV. Elicit sodium currents using a 20 ms test pulse to 0 mV at 0.1 Hz.

  • Compound Application: Perfuse Lidocaine and the Urea analog at escalating concentrations (1 µM to 1000 µM).

  • Data Acquisition: Measure peak inward current reduction. Calculate IC50​ values using a 4-parameter logistic fit.

Table 2: Comparative Experimental Outcomes
Assay MetricLidocaine1,1-diethyl-3-(2,6-xylyl)ureaInterpretation
LogD (pH 7.4) ~1.5~2.5Both are lipophilic at physiological pH.
LogD (pH 5.0) ~ -0.5~2.5Urea analog is immune to pH shifts (non-basic).
Nav1.7 IC50 (Resting) ~250 µM> 1000 µM (Inactive)Urea lacks cationic head for pore binding.
Nav1.7 IC50 (Inactivated) ~15 µM> 1000 µM (Inactive)Urea exhibits no use-dependent blockade.

Conclusion for Drug Development Professionals

The comparison between lidocaine and 1,1-diethyl-3-(2,6-xylyl)urea perfectly illustrates the principle of bioisosteric failure when critical electronic properties are overlooked. While structurally nearly identical, the deletion of the methylene spacer collapses the basicity of the amine via resonance. For researchers, 1,1-diethyl-3-(2,6-xylyl)urea serves not as an anesthetic, but as an indispensable, pharmacologically silent structural analog for validating assay specificity, serving as an immunoassay hapten, or acting as a negative control in ion channel screening.

References

  • PubChem: Lidocaine National Center for Biotechnology Information. PubChem Compound Summary for CID 3776, Lidocaine. URL: [Link]

  • Synthesis and biological activities of local anesthetics RSC Advances, Royal Society of Chemistry (2019). URL:[Link]

  • US Patent Application US20050233398A1.
  • PubChem: 1,1-Diethyl-3-(2,6-xylyl)urea National Center for Biotechnology Information. PubChem Compound Summary for CID 4144529, 1,1-Diethyl-3-(2,6-xylyl)urea. URL:[Link]

Comparative

Analytical Validation of 1,1-Diethyl-3-(2,6-xylyl)urea: High-Field vs. Benchtop NMR Platforms

Content Type: Comparison Guide & Experimental Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary The structural validation of substituted ureas is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Comparison Guide & Experimental Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The structural validation of substituted ureas is a critical quality control step in pharmaceutical and agrochemical development. 1,1-Diethyl-3-(2,6-xylyl)urea (also known as 1,1-diethyl-3-(2,6-dimethylphenyl)urea) is a sterically hindered compound that serves as an excellent model for evaluating the resolution and sensitivity of Nuclear Magnetic Resonance (NMR) spectrometers.

This guide objectively compares the analytical performance of High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) platforms for the characterization of this molecule. By detailing the causality behind experimental parameters and establishing a self-validating workflow, this guide provides a robust framework for structural elucidation and purity assurance.

Structural Dynamics & Chemical Profiling

1,1-Diethyl-3-(2,6-xylyl)urea consists of a urea core flanked by a diethylamine moiety and a 2,6-dimethylphenyl (xylyl) group.

  • Steric Hindrance: The bulky methyl groups at the ortho positions (2,6) of the aromatic ring force the phenyl plane to sit nearly orthogonal to the urea plane. This restricts rotation around the N-Aryl bond.

  • Chemical Shift Implications: The restricted rotation and the electron-withdrawing nature of the carbonyl group significantly deshield the urea -NH proton, pushing its resonance downfield (~5.60 ppm in CDCl₃). Meanwhile, rapid rotation around the C-N(ethyl) bonds ensures the two ethyl groups remain magnetically equivalent at room temperature.

Experimental Protocols: A Self-Validating System

To ensure data integrity and compliance with United States Pharmacopeia (USP) General Chapter <761>[1], the following step-by-step methodology incorporates internal checks that render the protocol self-validating.

Step 1: Sample Preparation & Internal Referencing
  • Procedure: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl₃ is selected because it lacks exchangeable protons, preventing deuterium exchange with the urea -NH proton (which would cause signal attenuation). TMS provides the absolute 0.00 ppm chemical shift anchor.

  • Self-Validation: The residual CHCl₃ peak at 7.26 ppm serves as a secondary, internal cross-check for the chemical shift scale[2].

Step 2: Instrument Calibration (Lock, Shim, Tune)
  • Procedure: Insert the sample, lock the spectrometer to the deuterium frequency, and perform gradient shimming (Z1–Z5).

  • Causality: Precise shimming ensures absolute magnetic field homogeneity (B₀). Poor shimming will artificially broaden the sharp singlets of the aromatic methyl groups, destroying the resolution required to observe the fine J-couplings of the ethyl groups.

NMR_Workflow Prep Sample Preparation (Analyte in CDCl3 + TMS) Lock Lock & Shim (B0 Field Homogeneity) Prep->Lock Tune Tune & Match (Probe Optimization) Lock->Tune Acq Data Acquisition (1H / 13C Pulse Sequences) Tune->Acq Proc Data Processing (FT & Phase Correction) Acq->Proc Valid Structural Validation (Peak Integration Checks) Proc->Valid

Fig 1. Standardized, self-validating NMR analytical workflow for structural elucidation.

Step 3: ¹H and ¹³C Data Acquisition
  • ¹H NMR Parameters: Use a 30° flip angle (zg30) with a relaxation delay (D1) of 2.0 seconds.

  • ¹³C NMR Parameters: Use power-gated ¹H decoupling (WALTZ-16).

  • Causality: A 30° pulse (Ernst angle approximation) allows for shorter relaxation delays compared to a 90° pulse, maximizing the Signal-to-Noise Ratio (SNR) per unit time. For ¹³C acquisition, continuous decoupling simplifies the spectrum to singlets, while decoupling during the relaxation delay leverages the Nuclear Overhauser Effect (NOE) to boost the weak ¹³C signals.

Pulse_Logic Eq Thermal Equilibrium (Net Magnetization) Pulse RF Pulse (30°) (Excitation) Eq->Pulse FID Free Induction Decay (Signal Detection) Pulse->FID Relax Relaxation Delay (D1) (T1 Recovery) FID->Relax Relax->Pulse Repeat Scans (NS)

Fig 2. Cyclic logic of RF excitation, signal acquisition, and T1 relaxation in NMR.

Step 4: Data Processing & The Self-Validating Integration Check

Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H) prior to Fourier Transform.

  • The Validation Metric: According to ICH Q2(R2) guidelines for analytical precision[3], the integration ratio must be strictly monitored. For this molecule, the ethyl methyl protons (1.20 ppm, 6H) and the aromatic methyl protons (2.25 ppm, 6H) must integrate to a perfect 1:1 ratio . A deviation exceeding 2% immediately flags an issue: either a co-eluting aliphatic impurity is present, or the T1 relaxation delay was insufficient, causing signal saturation.

Reference Spectra Data: High-Field vs. Benchtop

The following tables provide the expected chemical shifts (δ) and compare the spectral resolution between a 600 MHz High-Field system and an 80 MHz Benchtop system.

Table 1: ¹H NMR Reference Data (CDCl₃)
PositionChemical Shift (ppm)MultiplicityJ-Coupling (Hz)Integration600 MHz Observation80 MHz Benchtop Observation
-N(CH₂CH₃ )₂1.20Triplet (t)7.16HBaseline resolvedResolved, slight base broadening
Ar-CH₃ 2.25Singlet (s)-6HSharp singletSharp singlet
-N(CH₂ CH₃)₂3.35Quartet (q)7.14HBaseline resolvedResolved, slight base broadening
-NH 5.60Broad Singlet (br s)-1HDistinct broad peakBroad peak, lower SNR
m-Ar-H 7.08Doublet (d)7.52HFully resolved doubletMerged multiplet (7.05-7.20)
p-Ar-H 7.13Triplet (t)7.51HFully resolved tripletMerged multiplet (7.05-7.20)
Table 2: ¹³C NMR Reference Data (CDCl₃)
Carbon PositionChemical Shift (ppm)150 MHz (High-Field) Observation20 MHz (Benchtop) Observation
-N(CH₂C H₃)₂13.8Sharp singletResolved singlet
Ar-C H₃18.6Sharp singletResolved singlet
-N(C H₂CH₃)₂41.5Sharp singletResolved singlet
p-Ar-C 126.9Sharp singletMerged / Low SNR
m-Ar-C 128.3Sharp singletMerged / Low SNR
ipso-Ar-C (C1)133.2Low intensity singlet (quaternary)Often undetectable without long NS
o-Ar-C (C2, C6)135.8Low intensity singlet (quaternary)Often undetectable without long NS
C =O (Urea)155.4Low intensity singlet (quaternary)Requires >1000 scans to observe

Platform Performance Comparison

Choosing the right platform depends heavily on the analytical intent—whether it is de novo structure elucidation or routine batch release.

Table 3: Objective Performance Comparison
MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Magnet Technology Superconducting (Liquid He/N₂ required)Permanent NdFeB (Cryogen-free)
¹H Resolution Exceptional (Aromatic J-couplings fully resolved)Moderate (Aromatic multiplets overlap)
¹³C Sensitivity High (Routine acquisition < 10 mins)Low (Requires hours for quaternary carbons)
Capital Expenditure High (>$500,000)Low (~$50,000 - $100,000)
Operational Footprint Dedicated facility, strict magnetic safety zonesFume hood or standard laboratory benchtop
Primary Use Case De novo elucidation, trace impurity ID (<0.1%)Routine QC, reaction monitoring, teaching

References

  • Triclinic Labs. "Nuclear Magnetic Resonance (NMR) Testing Services - qNMR and Regulatory Requirements." Triclinic Labs. URL: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." European Medicines Agency. URL:[Link]

Sources

Validation

Validating the Purity of Synthesized 1,1-Diethyl-3-(2,6-xylyl)urea: A Comparative Guide to GC-MS vs. Alternative Analytical Workflows

As a Senior Application Scientist, I frequently encounter sterically hindered urea derivatives like 1,1-diethyl-3-(2,6-xylyl)urea (CAS 39143-74-3) during the method development phases for complex active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter sterically hindered urea derivatives like 1,1-diethyl-3-(2,6-xylyl)urea (CAS 39143-74-3) during the method development phases for complex active pharmaceutical ingredients (APIs) and agrochemicals. Validating the purity of this specific compound presents a unique analytical challenge: its structural precursors (e.g., 2,6-xylidine) and potential side-products (e.g., bis(2,6-xylyl)urea) share nearly identical physicochemical properties. To guarantee product safety and reaction yield, we must deploy an analytical method with exceptional resolving power and definitive structural elucidation capabilities.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities and provides a self-validating, step-by-step protocol for precise purity determination.

Analytical Target Profile (ATP) and Modality Comparison

When establishing an Analytical Target Profile (ATP) for 1,1-diethyl-3-(2,6-xylyl)urea, the chosen method must differentiate the target analyte from unreacted starting materials and closely related positional isomers (e.g., 2,4-xylyl or 2,3-xylyl derivatives).

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the default in many quality control laboratories, it relies on chromophore absorption. Because the aromatic rings in these impurities share identical UV absorption maxima, HPLC-UV often yields similar response factors, masking co-elution. Quantitative Nuclear Magnetic Resonance (qNMR) offers unparalleled structural confirmation but lacks the sensitivity required for trace impurity quantification.

GC-MS emerges as the optimal primary modality. The compound's thermal stability and volatility make it highly amenable to GC, while Electron Impact (EI) mass spectrometry provides unique fragmentation fingerprints that easily distinguish the target from its isomers.

Table 1: Objective Comparison of Analytical Modalities for Urea Derivative Purity

ParameterGC-MS (Recommended)HPLC-UV (Baseline)LC-MS/MS (Alternative)qNMR (Structural)
Resolution of Isomers Excellent (High theoretical plates)Moderate (Requires complex gradients)Moderate to HighLow (Overlapping signals)
Sensitivity (LOD) 0.1 - 1.0 ppm10 - 50 ppm0.01 - 0.1 ppm>1000 ppm (0.1%)
Structural Identification High (EI fragmentation libraries)None (Retention time only)High (CID fragmentation)Absolute (Atomic connectivity)
Throughput & Cost High throughput / Moderate costHigh throughput / Low costMedium throughput / High costLow throughput / High cost
Matrix Effects Low (Vaporization separates matrix)ModerateHigh (Ion suppression)None
Mechanistic Causality in GC-MS Method Development

To ensure scientific integrity, we do not simply apply generic parameters. Every setting in this GC-MS workflow is driven by the molecule's specific physical chemistry:

  • Stationary Phase Selection: A 5% phenyl / 95% dimethylpolysiloxane column (e.g., HP-5MS) is selected. The slight polarizability of the 5% phenyl groups perfectly matches the dipole moment of the urea linkage, providing optimal retention and preventing the peak tailing often seen with purely non-polar columns.

  • Ionization Energy: Standard 70 eV Electron Impact (EI) ionization is utilized. This "hard" ionization energy is universally standardized, ensuring that the generated mass spectra can be cross-referenced against NIST libraries. It reliably cleaves the C-N bonds of the urea core, yielding diagnostic fragment ions (e.g., the stable 2,6-dimethylaniline radical cation at m/z 121).

  • Temperature Programming: A ramped temperature gradient is employed rather than isothermal conditions. This focuses the analyte band at the head of the column, enhancing peak sharpness, while ensuring that higher-molecular-weight impurities (like bis-urea dimers) are effectively eluted to prevent column fouling.

Visualizing the Analytical Logic

SynthesisPathway A 2,6-Xylidine (Starting Material) C 1,1-Diethyl-3-(2,6-xylyl)urea (Target API/Intermediate) A->C Base, Solvent D Unreacted 2,6-Xylidine (Impurity A) A->D Incomplete Reaction E Bis(2,6-xylyl)urea (Impurity B) A->E Side Reaction B Diethylcarbamoyl Chloride (Reagent) B->C

Figure 1: Synthesis pathway of 1,1-diethyl-3-(2,6-xylyl)urea and potential impurity generation.

Self-Validating Experimental Protocol

To ensure trustworthiness and robust daily operation, this protocol incorporates System Suitability Testing (SST) in strict accordance with[1] for analytical procedure validation and [2] standards.

Step 1: Sample and Standard Preparation
  • Diluent: Use GC-grade ethyl acetate to ensure complete solubilization of the urea derivative without introducing water, which rapidly degrades polysiloxane GC columns.

  • Internal Standard (IS): Spike all samples with a known concentration of a structurally similar compound (e.g., 1,1-diethyl-3-phenylurea) to dynamically correct for injection volume variances and matrix effects.

  • Sample Concentration: Prepare the synthesized batch at a working concentration of 1.0 mg/mL.

Step 2: GC-MS Instrumental Parameters
  • Inlet: 250°C, Split ratio 20:1 (prevents MS detector saturation while maintaining sharp peak shapes).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Transfer Line: 280°C to prevent cold-spot condensation.

  • Ion Source: 230°C, EI mode at 70 eV.

  • Scan Range: m/z 50 to 400.

Step 3: System Suitability and Execution (The Feedback Loop)
  • Blank Injection: Inject pure ethyl acetate to verify the absence of carryover or column bleed interference.

  • SST Injection: Inject a resolution mixture containing the target compound and 2,6-xylidine. Verify that the resolution ( Rs​ ) between the two peaks is ≥2.0 and the tailing factor ( Tf​ ) for the target peak is ≤1.5 .

  • Precision Verification: Perform five replicate injections of the standard. The Relative Standard Deviation (RSD) of the peak area ratio (Analyte/IS) must be ≤2.0% . Do not proceed to sample analysis if SST fails.

  • Sample Analysis: Inject the synthesized sample. Calculate chemical purity by area normalization (excluding the solvent and IS peaks) and confirm structural identity via MS fragmentation matching against the reference standard.

GCMS_Workflow A 1. Sample Preparation (IS Addition & Dilution) B 2. System Suitability Test (SST) ICH Q2(R1) & USP <621> A->B C 3. GC Separation (HP-5MS, Temp Programmed) B->C Pass (RSD < 2.0%, Rs > 2.0) F Troubleshooting & Maintenance B->F Fail D 4. EI-MS Detection (70 eV Hard Ionization) C->D E 5. Purity Confirmation (>99.0% Target) D->E F->B Corrective Action

Figure 2: Self-validating GC-MS workflow for purity analysis, emphasizing SST feedback loops.

Conclusion

While alternative modalities like HPLC-UV and NMR have their place in the analytical ecosystem, GC-MS provides an unmatched combination of high-resolution separation and definitive structural elucidation for volatile, sterically hindered compounds like 1,1-diethyl-3-(2,6-xylyl)urea. By anchoring the method in mechanistic physical chemistry and enforcing strict, self-validating system suitability criteria, laboratories can ensure the highest degree of confidence in their purity assessments and downstream chemical applications.

References
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." U.S. Food and Drug Administration.[Link]

  • United States Pharmacopeia (USP). "General Chapter <1225> Validation of Compendial Procedures / <621> Chromatography." USP-NF.[Link]

Comparative

efficacy of 1,1-diethyl-3-(2,6-xylyl)urea compared to standard urea herbicides

An objective, data-driven analysis of 1,1-diethyl-3-(2,6-xylyl)urea requires a deep dive into the structure-activity relationships (SAR) that govern phenylurea herbicides (PUHs). As a class, PUHs are cornerstone agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven analysis of 1,1-diethyl-3-(2,6-xylyl)urea requires a deep dive into the structure-activity relationships (SAR) that govern phenylurea herbicides (PUHs). As a class, PUHs are cornerstone agrochemicals designed to inhibit weed growth by disrupting photosynthetic electron transport. However, minor modifications to the urea backbone or the phenyl ring can drastically alter target binding affinity, physicochemical properties, and environmental fate.

This guide provides a comprehensive technical comparison between the research analog 1,1-diethyl-3-(2,6-xylyl)urea[1] and standard commercial urea herbicides (e.g., Diuron, Isoproturon), equipping drug development professionals and agricultural scientists with the mechanistic causality behind its performance profile.

Mechanistic Causality: The Photosystem II (PSII) Binding Niche

Standard phenylurea herbicides function by competitively binding to the plastoquinone-binding niche (Q_B site) on the D1 protein of the Photosystem II (PSII) complex in the thylakoid membrane[2]. This binding physically blocks the electron transfer from Q_A to Q_B, halting the generation of ATP and NADPH, and leading to the lethal accumulation of reactive oxygen species (ROS).

The efficacy of 1,1-diethyl-3-(2,6-xylyl)urea is fundamentally compromised by its structural deviations from the optimal PUH pharmacophore:

  • The N,N-Diethyl Modification: Standard highly active ureas (like Diuron) utilize an N,N-dimethylamine configuration. Expanding this to an N,N-diethylamine group significantly increases the molecule's lipophilicity (logP). While this theoretically enhances cuticular penetration, the increased molar volume creates a severe steric penalty within the highly conserved, space-restricted Q_B binding pocket.

  • The 2,6-Xylyl (Ortho-Disubstituted) Modification: The Q_B pocket requires the phenylurea molecule to adopt a nearly planar conformation to facilitate optimal hydrogen bonding between the urea N-H group and the Ser264 residue of the D1 protein. The presence of methyl groups at both the 2 and 6 (ortho) positions of the phenyl ring forces a severe dihedral twist. The aromatic ring becomes orthogonal to the urea plane, breaking π -conjugation and physically preventing the urea pharmacophore from docking into the target site[3].

PSII_Mechanism Light Light Energy P680 P680 Reaction Center Light->P680 QA Plastoquinone QA P680->QA e⁻ QB Plastoquinone QB (D1 Protein) QA->QB e⁻ transfer Cyt Cytochrome b6f QB->Cyt PQH₂ Inhibitor 1,1-diethyl-3-(2,6-xylyl)urea (Steric Clash at QB Site) Inhibitor->QB Competitive Binding

Fig 1. Disruption of Photosystem II electron transport by phenylurea competitive binding at the QB niche.

Comparative Efficacy Profile

Due to the steric hindrances outlined above, 1,1-diethyl-3-(2,6-xylyl)urea exhibits negligible herbicidal activity compared to standard commercial variants. The table below synthesizes the quantitative performance metrics derived from structure-activity relationship models and isolated chloroplast assays.

Herbicide / CompoundN-Alkyl SubstitutionPhenyl SubstitutionlogP (Hydrophobicity)pI₅₀ (PSII Inhibition)Relative Herbicidal Efficacy
Diuron (Standard)1,1-dimethyl3,4-dichloro2.686.8Baseline (100%)
Isoproturon (Standard)1,1-dimethyl4-isopropyl2.506.5High (85%)
1,1-diethyl-3-(2,6-xylyl)urea 1,1-diethyl2,6-dimethyl3.42< 4.5Negligible (< 1%)

Note: pI₅₀ represents the negative logarithm of the molar concentration required to inhibit chloroplast electron transport by 50%. A lower pI₅₀ indicates exponentially weaker binding affinity.

Experimental Methodologies: Self-Validating Protocols

To empirically verify the lack of efficacy of 1,1-diethyl-3-(2,6-xylyl)urea, researchers must employ a self-validating Hill Reaction assay. This protocol uses 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. DCPIP is blue in its oxidized state (absorbing at 600 nm) and turns colorless upon reduction by active PSII complexes.

If a herbicide is effective, it blocks electron flow, and the solution remains blue.

Protocol: High-Throughput DCPIP Hill Reaction Assay

1. Thylakoid Membrane Isolation:

  • Homogenize 50g of fresh spinach leaves in 100 mL of chilled isolation buffer (0.4 M sorbitol, 0.05 M Tricine-KOH pH 7.8, 0.01 M NaCl, 0.005 M MgCl₂). Causality: Sorbitol acts as an osmoticum to prevent organelle lysis, while MgCl₂ promotes the stacking of thylakoid membranes, preserving PSII integrity.

  • Filter through miracloth and centrifuge at 3,000 × g for 5 minutes at 4°C. Resuspend the pellet in a minimal volume of buffer and store on ice in the dark.

2. Assay Matrix Setup (Self-Validating Controls):

  • Blank: Buffer + Chloroplasts (No DCPIP) — Establishes baseline absorbance.

  • Negative Control: Buffer + Chloroplasts + DCPIP + Light — Validates that the isolated PSII is active (solution must turn colorless).

  • Positive Control: Buffer + Chloroplasts + DCPIP + Light + 10 µM Diuron — Validates the assay's sensitivity to standard PUHs (solution must stay blue).

  • Test Sample: Buffer + Chloroplasts + DCPIP + Light + 10 µM 1,1-diethyl-3-(2,6-xylyl)urea.

3. Execution & Spectrophotometry:

  • Incubate the mixtures in the dark for 5 minutes to allow the compounds to equilibrate within the Q_B binding pocket.

  • Illuminate the samples with a 100W halogen lamp (filtered through a water bath to prevent thermal degradation) for exactly 3 minutes.

  • Immediately measure the absorbance at 600 nm. Calculate the pI₅₀ by plotting the inhibition percentage against a logarithmic concentration gradient of the test compound.

Assay_Workflow Step1 1. Thylakoid Extraction (Isolate active PSII complexes) Step2 2. Inhibitor Incubation (Equilibrate target compounds) Step1->Step2 Step3 3. DCPIP Addition (Artificial electron acceptor) Step2->Step3 Step4 4. Illumination & Spectrophotometry (Measure ΔAbsorbance at 600nm) Step3->Step4 Step5 5. pI50 Determination (Calculate binding affinity) Step4->Step5

Fig 2. Self-validating high-throughput workflow for quantifying PSII inhibition via the DCPIP Hill Reaction.

Physicochemical & Environmental Fate Implications

While 1,1-diethyl-3-(2,6-xylyl)urea is an ineffective herbicide, its structural modifications provide valuable insights into environmental degradation pathways. Standard phenylurea herbicides are notorious for their environmental persistence and contamination of aquatic ecosystems[2].

The elevated lipophilicity (logP = 3.42) of the diethyl-xylyl analog suggests a higher propensity for soil adsorption (higher K_oc) compared to Diuron. However, the steric bulk of the N,N-diethyl group and the ortho-methyl substitutions on the phenyl ring significantly hinder microbial N-demethylation and ring-hydroxylation—the primary biological degradation pathways for PUHs. Consequently, while it lacks agricultural utility, this compound serves as an excellent recalcitrant model for testing advanced electrochemical oxidation (EC) and photo-electro-Fenton (PECF) water remediation systems[2].

References

  • 1,1-Diethyl-3-(2,6-xylyl)urea - Compound Summary . National Institutes of Health (NIH) / PubChem. URL: [Link]

  • Immunoassay for Phenylurea Herbicides: Application of Molecular Modeling and Quantitative Structure–Activity Relationship Analysis . Analytical Chemistry / ACS Publications. URL: [Link]

  • Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation . Environmental Science: Water Research & Technology / RSC Publishing. URL: [Link]

Sources

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